molecular formula C10H10O3 B1594425 4-Propanoylbenzoic acid CAS No. 4219-55-0

4-Propanoylbenzoic acid

Cat. No.: B1594425
CAS No.: 4219-55-0
M. Wt: 178.18 g/mol
InChI Key: MQZBJHMHKZVYHB-UHFFFAOYSA-N
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Description

4-Propanoylbenzoic acid (CAS 4219-55-0) is a high-value aromatic carboxylic acid and ketone derivative with the molecular formula C10H10O3 and a molecular weight of 178.19 g/mol. This compound, also known as 4-propionylbenzoic acid, serves as a versatile organic building block in research and development, particularly in the synthesis of more complex molecules for pharmaceutical and material science applications. The compound is characterized by its high purity, which is typically guaranteed at 99% or higher, as confirmed by detailed analytical methods including H-NMR, LC-MS, and HPLC-ESI-MS to ensure structural integrity and compliance with specifications. Suppliers provide comprehensive supporting documentation, including a Certificate of Analysis (COA) and Material Safety Data Sheet (MSDS), and offer packaging flexibility from small samples for initial research to bulk quantities for larger-scale projects. This product is intended for Research Use Only and is strictly not for diagnostic, therapeutic, or personal use. It must be handled by qualified professionals in accordance with safe laboratory practices and stored in well-closed, light-resistant containers at room temperature.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-propanoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-2-9(11)7-3-5-8(6-4-7)10(12)13/h3-6H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZBJHMHKZVYHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60195007
Record name p-Propionylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60195007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4219-55-0
Record name p-Propionylbenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004219550
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Propionylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60195007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Propanoylbenzoic Acid: Technical Monograph on Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

4-Propanoylbenzoic acid (CAS: 4219-55-0), also known as p-propionylbenzoic acid, is a bifunctional aromatic building block characterized by a para-substituted benzene ring bearing a carboxylic acid and a propanoyl (ethyl ketone) moiety.[1] Its dual functionality—an electrophilic ketone and a nucleophilic/acidic carboxyl group—makes it a critical intermediate in the synthesis of protease inhibitors, chiral


-hydroxyketones via biocatalysis, and functionalized metal-organic frameworks (MOFs).[2]

This guide provides a rigorous technical analysis of its properties, validated synthesis protocols, and analytical characterization, designed for researchers in medicinal chemistry and materials science.[2]

Chemical Profile
PropertyDetail
IUPAC Name 4-Propanoylbenzoic acid
Common Synonyms p-Propionylbenzoic acid; 4-Propionylbenzoic acid
CAS Number 4219-55-0
Molecular Formula

Molecular Weight 178.18 g/mol
SMILES CCC(=O)C1=CC=C(C=C1)C(=O)O
Structure Para-substituted benzene (C1: COOH, C4: C(=O)Et)

Physicochemical Properties

The following data aggregates experimental observations and high-confidence predictive models suitable for experimental design.

ParameterValueContext/Notes
Appearance White to off-white crystalline solidStandard purity >97%
Melting Point 198–202 °C (Experimental)High crystallinity due to H-bonding
Boiling Point ~348 °C (Predicted)Decomposes before boiling at atm pressure
pKa (Acid) 3.72 ± 0.10More acidic than benzoic acid (pKa 4.[1][2]2) due to electron-withdrawing ketone
Solubility DMSO, Methanol, Ethanol, DioxaneSparingly soluble in water; soluble in alkaline aq.[2] solutions
LogP 2.1 (Predicted)Moderate lipophilicity

Synthesis Protocols

Two primary routes exist for the generation of 4-propanoylbenzoic acid. The Hydrolysis Route is preferred for laboratory-scale high-purity synthesis, while the Oxidation Route is relevant for industrial feedstock conversion.[2]

Protocol A: Alkaline Hydrolysis of 4-Cyanopropiophenone (Recommended)

This method, adapted from protease inhibitor synthesis workflows (e.g., US Patent 10,723,709), offers high regioselectivity and yield.[2]

Reagents:

  • 4-Cyanopropiophenone (4-Propanoylbenzonitrile)

  • 2N Sodium Hydroxide (NaOH)[2]

  • 1,4-Dioxane (Solvent)

  • Concentrated HCl (for workup)[2]

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-cyanopropiophenone (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 2N NaOH.

  • Reflux: Heat the reaction mixture to 95–100 °C (reflux) with vigorous stirring. Maintain for 12–18 hours.

    • Mechanism:[2][3][4][5][6][7] Nucleophilic attack of hydroxide on the nitrile carbon forms an imidate, which hydrolyzes to the amide and finally the carboxylate.[2]

  • Workup: Cool the mixture to room temperature. Dilute with water.[2][8]

  • Extraction (Impurity Removal): Wash the alkaline aqueous layer with diethyl ether to remove unreacted nitrile or non-acidic byproducts.[2]

  • Precipitation: Acidify the aqueous layer to pH ~2 using concentrated HCl. The product will precipitate as a white solid.[2]

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.[2] Recrystallize from ethanol/water if necessary.[2]

Protocol B: Friedel-Crafts Acylation (Alternative)

Direct acylation of benzoic acid is difficult due to ring deactivation.[2] The standard alternative involves acylating alkylbenzenes followed by oxidation.[2]

  • Acylation: Reaction of ethylbenzene with propionyl chloride (

    
     catalyst) yields 4-ethylpropiophenone (major product due to sterics).[2]
    
  • Oxidation: Oxidation of the ethyl group to a carboxyl group using

    
     or 
    
    
    
    .[2] Note: This route is less selective as the propionyl group is also susceptible to oxidative cleavage (Baeyer-Villiger type side reactions).

Synthesis_Workflow cluster_0 Reaction Conditions Start 4-Cyanopropiophenone (Nitrile Precursor) Intermediate Carboxamide Intermediate Start->Intermediate 2N NaOH, Dioxane Reflux 95°C, 12h Product 4-Propanoylbenzoic Acid (Final Product) Intermediate->Product Hydrolysis HCl Acidification (pH 2)

Figure 1: Hydrolytic synthesis pathway from nitrile precursor to carboxylic acid.

Reactivity & Applications

Biocatalysis & CYP450 Studies

4-Propanoylbenzoic acid serves as a model substrate for Cytochrome P450 (CYP199A4) enzymes.[2][3][5][9][10]

  • Regioselectivity: The enzyme selectively hydroxylates the C2 position of the propanoyl chain (alpha to the carbonyl is C2 in biological nomenclature relative to the chain, or C-alpha in chemical terms).[2]

  • Product: 4-(2-hydroxypropanoyl)benzoic acid.[2][3][9][10]

  • Significance: This reaction demonstrates the ability of engineered enzymes to perform difficult C-H activation on deactivated aromatic ketones, producing chiral

    
    -hydroxyketones which are precursors for pharmaceutical stereocenters.[2][5]
    
Medicinal Chemistry (Protease Inhibitors)

The compound acts as a "warhead" builder or a linker.[2]

  • Derivatization: The carboxylic acid is typically coupled to an amine (amide coupling) to attach the phenyl-ketone moiety to a peptidomimetic scaffold.[2]

  • Mechanism: The ketone carbonyl can form reversible covalent bonds with active site serine or cysteine residues in proteases, or simply act as a hydrogen bond acceptor in the S1/S2 pockets of enzymes like Cathepsin or Thrombin.[2]

Metal-Organic Frameworks (MOFs)
  • Ligand Type: Ditopic linker.[2]

  • Geometry: The angle between the carboxylate binding site and the ketone oxygen allows for specific coordination geometries.[2] The ketone oxygen can participate in weak coordination or hydrogen bonding within the MOF pore, potentially enhancing gas adsorption selectivity (

    
     vs 
    
    
    
    ).[2]

Biocatalysis Substrate 4-Propanoylbenzoic Acid (Substrate) Enzyme CYP199A4 Enzyme (O2, NADH) Substrate->Enzyme Binding (Kd = 9.1 uM) Metabolite 4-(2-hydroxypropanoyl)benzoic acid (Chiral Alpha-Hydroxyketone) Enzyme->Metabolite Regioselective Hydroxylation (C-H Activation)

Figure 2: Biocatalytic conversion pathway mediated by CYP199A4.[2]

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

The structure is confirmed by the distinct ethyl ketone pattern and the para-substituted aromatic system.[2]


 NMR (500 MHz, DMSO-

or

):
  • 
     13.0+ ppm (Broad s, 1H):  Carboxylic acid proton (-COOH ).[2]
    
  • 
     8.05–8.15 ppm (m, 4H):  Aromatic protons (AA'BB' system).[2] The protons ortho to the ketone and ortho to the acid are magnetically similar due to the electron-withdrawing nature of both groups, often appearing as a tight multiplet or two doublets.[2]
    
  • 
     3.05 ppm (q, 
    
    
    
    Hz, 2H):
    Methylene protons of the propanoyl group (-C(=O)-CH
    
    
    -CH
    
    
    ).[2]
  • 
     1.15 ppm (t, 
    
    
    
    Hz, 3H):
    Methyl protons of the propanoyl group (-CH
    
    
    -CH
    
    
    ).[2]
Infrared Spectroscopy (IR)[2][4]
  • ~2800–3200 cm

    
    :  Broad O-H stretch (Carboxylic acid dimer).[2]
    
  • ~1680–1690 cm

    
    :  C=O stretch (Aromatic ketone).[2]
    
  • ~1690–1710 cm

    
    :  C=O stretch (Carboxylic acid).[2] Note: These two carbonyl peaks may overlap or appear as a split band depending on solvent/solid state.[2]
    

References

  • Biocatalytic Hydroxylation: Lee, J. H., et al. (2024).[2] "Selective

    
    -Hydroxyketone Formation and Subsequent C–C Bond Cleavage by Cytochrome P450 Monooxygenase Enzymes." ACS Catalysis.[2] [2]
    
  • Synthesis Protocol: "Protease Inhibitors and Methods of Use." US Patent 10,723,709 B2 (2020).[2]

  • Chemical Identity: PubChem Compound Summary for CID 20202, 4-Propanoylbenzoic acid.[2] [2]

  • MOF/Ligand Context: BenchChem Technical Data, 4-Propanoylbenzonitrile (Precursor) Reactivity Profile. [2]

Sources

An In-Depth Technical Guide to the Precursors and Synthesis of 4-Propanoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Propanoylbenzoic acid is a bifunctional molecule of significant interest in the pharmaceutical and advanced materials sectors. Its unique structure, featuring both a ketone and a carboxylic acid moiety on an aromatic scaffold, makes it a versatile intermediate for the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs) and specialized polymers.[1] This guide provides a comprehensive technical overview of the primary synthetic routes to 4-propanoylbenzoic acid, focusing on the logical selection of precursors and the underlying chemical principles that govern the transformations. We will explore retrosynthetic analysis, delve into the mechanistic details of key reactions, present field-proven experimental protocols, and offer a comparative analysis of the most viable synthetic strategies.

Introduction: The Strategic Importance of 4-Propanoylbenzoic Acid

4-Propanoylbenzoic acid (C₁₀H₁₀O₃) is a derivative of benzoic acid, a class of compounds that serve as fundamental building blocks in organic synthesis.[2] The presence of a propanoyl group in the para position relative to the carboxylic acid introduces a reactive ketone functionality, which can undergo a wide array of chemical transformations independently of the carboxylic acid. This dual functionality is prized in drug development for creating tailored molecular scaffolds and in materials science for designing polymers with specific thermal and mechanical properties. A thorough understanding of its synthesis is therefore crucial for researchers aiming to leverage its unique chemical properties.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to any synthesis begins with retrosynthesis, the process of mentally deconstructing the target molecule to identify plausible precursors.[3] For 4-propanoylbenzoic acid, two primary disconnections are evident, defining the two major synthetic strategies.

G cluster_0 Strategy A: Oxidation cluster_1 Strategy B: Acylation TM 4-Propanoylbenzoic Acid A1 C-C Bond Formation (Oxidation of Alkyl Group) TM->A1 Oxidative Cleavage A2 4-Ethylpropiophenone (Key Precursor) A1->A2 B1 C-C Bond Formation (Friedel-Crafts Acylation) A2->B1 Acylation B2 Ethylbenzene + Propanoyl Chloride B1->B2

Figure 1: Retrosynthetic analysis of 4-propanoylbenzoic acid.

This analysis reveals that the most logical and industrially scalable approach involves two key transformations: a Friedel-Crafts acylation to construct the carbon skeleton, followed by a selective oxidation of an alkyl side chain to form the carboxylic acid. This pathway identifies 4-ethylpropiophenone as the pivotal precursor.

Core Synthetic Strategy: From Ethylbenzene to 4-Propanoylbenzoic Acid

The most efficient and widely applicable synthesis of 4-propanoylbenzoic acid is a two-step process starting from readily available commodity chemicals. This pathway offers high yields and excellent control over regioselectivity.

Step 1: Synthesis of the Key Precursor, 4-Ethylpropiophenone, via Friedel-Crafts Acylation

The first step involves the electrophilic aromatic substitution of ethylbenzene with propanoyl chloride. This is a classic Friedel-Crafts acylation reaction, which utilizes a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), as a catalyst.[4]

Causality Behind Experimental Choices:

  • Reactants: Ethylbenzene is chosen as the aromatic substrate because the ethyl group is an ortho-, para-director and is activating, favoring substitution on the aromatic ring. Propanoyl chloride serves as the acylating agent, providing the three-carbon chain required.

  • Catalyst: Anhydrous aluminum chloride is essential. It coordinates with the chlorine atom of the propanoyl chloride, making it a much better leaving group and generating the highly electrophilic acylium ion (CH₃CH₂CO⁺), which is the active electrophile in the reaction.[5] A stoichiometric amount of AlCl₃ is often required because the catalyst complexes with the product ketone, temporarily deactivating it.[6]

  • Regioselectivity: The ethyl group on the benzene ring directs the incoming acyl group primarily to the para position. This is due to a combination of steric hindrance at the ortho positions and the electronic stabilizing effect of the alkyl group, which favors the para-substituted carbocation intermediate.[7] While minor amounts of the ortho and meta isomers may form, the para isomer is the major product.

G cluster_0 Step 1: Generation of Acylium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Aromaticity Restoration Propanoyl_Chloride Propanoyl Chloride Acylium_Complex [CH₃CH₂CO-Cl-AlCl₃] Propanoyl_Chloride->Acylium_Complex + AlCl₃ AlCl3 AlCl₃ Acylium_Ion CH₃CH₂C⁺=O (Acylium Ion) Acylium_Complex->Acylium_Ion AlCl4- AlCl₄⁻ Ethylbenzene Ethylbenzene Sigma_Complex Arenium Ion (Sigma Complex) Ethylbenzene->Sigma_Complex + Acylium Ion Product_Complex Product-Catalyst Complex Sigma_Complex->Product_Complex - H⁺ 4-Ethylpropiophenone 4-Ethylpropiophenone Product_Complex->4-Ethylpropiophenone + H₂O (workup)

Sources

Commercial availability of 4-Propanoylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Commercial Availability and Application of 4-Propanoylbenzoic Acid

Abstract

This technical guide provides a comprehensive overview of 4-Propanoylbenzoic acid (CAS No. 4219-55-0), a keto-acid building block with significant potential in pharmaceutical synthesis and materials science. The guide details its commercial availability, outlines strategies for procurement and supplier qualification, and provides a robust framework for its quality control. For researchers facing procurement challenges, a validated, laboratory-scale synthesis protocol based on the Friedel-Crafts acylation is described in detail. Furthermore, this document covers essential safety and handling procedures and explores the applications of this versatile intermediate, particularly in the context of drug discovery and development. This guide is intended for researchers, chemists, and drug development professionals seeking to source, synthesize, or utilize 4-Propanoylbenzoic acid in their work.

Introduction to 4-Propanoylbenzoic Acid

4-Propanoylbenzoic acid, also known as 4-propionylbenzoic acid, is an aromatic organic compound featuring a benzoic acid core substituted with a propanoyl (propionyl) group at the para-position. This bifunctional molecular architecture, containing both a carboxylic acid and a ketone, makes it a valuable intermediate for the synthesis of more complex molecules.[1][2] The carboxylic acid moiety provides a handle for esterification, amidation, or other transformations, while the ketone group can be targeted for reductions, additions, or condensations.

Benzoic acid and its derivatives are foundational scaffolds in medicinal chemistry, appearing in the structure of numerous approved drugs and serving as precursors for a wide range of bioactive molecules.[3] The presence of the propanoyl group in 4-Propanoylbenzoic acid introduces a specific lipophilic and structural element that can be exploited in the design of novel therapeutic agents.

Table 1: Physicochemical Properties of 4-Propanoylbenzoic Acid

PropertyValueSource
CAS Number 4219-55-0[4]
Molecular Formula C₁₀H₁₀O₃[5]
Molecular Weight 178.18 g/mol [5]
IUPAC Name 4-propanoylbenzoic acid[5]
Canonical SMILES CCC(=O)C1=CC=C(C=C1)C(=O)O[5]
Boiling Point (Predicted) 348.5 °C at 760 mmHg[5]
Density (Predicted) 1.187 g/cm³[5]
Flash Point (Predicted) 178.8 °C[5]

Commercial Availability and Procurement

4-Propanoylbenzoic acid is available from a range of chemical suppliers who specialize in research and development quantities. Procurement for laboratory use is typically straightforward, though availability may vary.

2.1. Identifying Suppliers The compound is listed by several chemical suppliers and marketplaces, often for research use.[5] Notable suppliers that list 4-Propanoylbenzoic acid (CAS 4219-55-0) include:

  • Alfa Chemistry[5]

  • Sinfoo Biotech[4]

  • Alchem Pharmtech[6]

  • Dayang Chem (Hangzhou) Co., Ltd.[7][8]

  • Aikon International Limited[7]

  • Shanghai Raise Chemical Technology Co., Ltd.[7]

2.2. Procurement Workflow A systematic approach to procurement is critical to ensure the timely acquisition of high-quality material. The following workflow outlines the key decision points from initial sourcing to final material acceptance.

procurement_workflow start Identify Need for 4-Propanoylbenzoic Acid search Search Supplier Databases (CAS 4219-55-0) start->search identify Identify Potential Suppliers (e.g., Alfa Chemistry, Sinfoo) search->identify request_quotes Request Quotes & Lead Times (Specify Purity & Quantity) identify->request_quotes eval_quotes Evaluate Supplier Responses (Cost, Purity, Availability) request_quotes->eval_quotes select_supplier Select Primary Supplier eval_quotes->select_supplier place_po Place Purchase Order select_supplier->place_po receive Receive & Quarantine Material place_po->receive qc_check Perform Quality Control (See Protocol 3.1) receive->qc_check release Release for Research Use qc_check->release Pass reject Reject & Contact Supplier qc_check->reject Fail

Caption: Procurement workflow for 4-Propanoylbenzoic acid.

Supplier Qualification and Quality Control

Upon receipt of a commercial batch of 4-Propanoylbenzoic acid, it is imperative to perform in-house quality control (QC) to verify its identity and purity. This self-validating step ensures that the material meets the standards required for subsequent experiments, preventing costly failures and ensuring data reproducibility.

3.1. Protocol: Quality Control Analysis of Commercial 4-Propanoylbenzoic Acid

Objective: To confirm the identity and assess the purity of a commercially supplied sample of 4-Propanoylbenzoic acid.

Materials:

  • Sample of 4-Propanoylbenzoic acid

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR tubes

  • FT-IR spectrometer

  • Melting point apparatus

Methodology:

  • Visual Inspection: Examine the material for uniform appearance. It should be a white to off-white crystalline solid. Note any discoloration or heterogeneity.

  • Melting Point Analysis:

    • Load a small amount of the dried sample into a capillary tube.

    • Determine the melting point range using a calibrated apparatus.

    • Causality: A sharp melting point range is indicative of high purity. A broad or depressed range suggests the presence of impurities.

  • FT-IR Spectroscopy:

    • Acquire an infrared spectrum of the solid sample (e.g., using an ATR accessory).

    • Rationale: This technique is excellent for confirming the presence of key functional groups. The spectrum should be compared against a reference or predicted data.

    • Predicted Characteristic Peaks:

      • ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid dimer.

      • ~1700-1720 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

      • ~1680-1690 cm⁻¹ (strong): C=O stretch of the aryl ketone.

      • ~1600, 1450 cm⁻¹: C=C stretches of the aromatic ring.

  • ¹H NMR Spectroscopy:

    • Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆) and transfer to an NMR tube.

    • Acquire a ¹H NMR spectrum.

    • Rationale: Proton NMR confirms the specific hydrogen environment and connectivity, providing a definitive fingerprint of the molecule's structure.

    • Predicted ¹H NMR Signals (in DMSO-d₆):

      • ~13.0 ppm (singlet, 1H): Carboxylic acid proton (-COOH).

      • ~8.0 ppm (doublet, 2H): Aromatic protons ortho to the carboxylic acid.

      • ~7.9 ppm (doublet, 2H): Aromatic protons ortho to the propanoyl group.

      • ~3.1 ppm (quartet, 2H): Methylene protons (-CH₂-) of the propanoyl group.

      • ~1.1 ppm (triplet, 3H): Methyl protons (-CH₃) of the propanoyl group.

  • Purity Assessment:

    • Integrate the peaks in the ¹H NMR spectrum. The relative integrations should match the number of protons in each environment.

    • Look for any unexpected signals, which may indicate residual solvents or synthetic impurities. Purity can be estimated by comparing the integral of the product peaks to those of the impurities.

Laboratory-Scale Synthesis

When commercial sourcing is not viable due to cost, lead times, or availability, laboratory-scale synthesis provides a reliable alternative. A robust method for preparing 4-Propanoylbenzoic acid is via a two-step process: Friedel-Crafts acylation of a suitable benzene derivative followed by oxidation. A common starting material would be toluene, which is first acylated and then the methyl group is oxidized.

4.1. Proposed Synthetic Pathway

synthesis_pathway cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Oxidation toluene Toluene intermediate 4-Methylpropiophenone toluene->intermediate Propanoyl Chloride, AlCl₃ propanoyl_chloride Propanoyl Chloride alcl3 AlCl₃ product 4-Propanoylbenzoic Acid intermediate->product Oxidizing Agent (e.g., KMnO₄) oxidant KMnO₄ or Na₂Cr₂O₇

Caption: Proposed synthesis of 4-Propanoylbenzoic acid.

4.2. Protocol: Synthesis of 4-Propanoylbenzoic Acid

Step 1: Friedel-Crafts Acylation of Toluene

Objective: To synthesize 4-methylpropiophenone.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Toluene

  • Propanoyl chloride

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ice

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet.

  • Suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Add toluene (1.0 equivalent) to the suspension.

  • Add propanoyl chloride (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0-5 °C.

    • Causality: The Friedel-Crafts acylation is catalyzed by the Lewis acid AlCl₃, which activates the propanoyl chloride to form a reactive acylium ion electrophile.[9][10] Toluene is an activated aromatic ring, and acylation occurs preferentially at the para position due to steric hindrance at the ortho positions.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours or until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-methylpropiophenone. Purify by vacuum distillation or column chromatography if necessary.

Step 2: Oxidation of 4-Methylpropiophenone

Objective: To oxidize the methyl group of 4-methylpropiophenone to a carboxylic acid.

Materials:

  • 4-Methylpropiophenone (from Step 1)

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Water

  • Sodium bisulfite

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve 4-methylpropiophenone (1.0 equivalent) in a solution of aqueous NaOH.

  • Heat the solution to reflux.

  • Add a solution of KMnO₄ (approx. 3.0 equivalents) in water portion-wise over 1-2 hours.

    • Rationale: Hot, alkaline potassium permanganate is a strong oxidizing agent capable of oxidizing an alkyl group on an aromatic ring to a carboxylic acid.[11] The ketone functionality is stable under these conditions.

  • Maintain reflux until the purple color of the permanganate has disappeared. A brown precipitate of MnO₂ will form.

  • Cool the mixture and filter off the MnO₂.

  • To the clear filtrate, add sodium bisulfite to destroy any excess KMnO₄.

  • Cool the solution in an ice bath and acidify with concentrated HCl until a white precipitate forms.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain pure 4-Propanoylbenzoic acid.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-Propanoylbenzoic acid should be obtained from the supplier, general precautions for handling aromatic carboxylic acids should be followed. Similar compounds like 4-benzoylbenzoic acid are known to cause skin, eye, and respiratory tract irritation.[12]

  • Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles.[12]

    • Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.[12]

    • Respiratory Protection: Avoid inhaling dust. If dust is generated, use an appropriate respirator.

  • Handling: Avoid contact with skin, eyes, and clothing. Minimize dust generation. Wash hands thoroughly after handling.[12]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Applications in Research and Drug Development

Benzoic acid derivatives are ubiquitous in pharmaceutical science, serving as preservatives, pH regulators, and crucial synthetic intermediates.[1][13] 4-Propanoylbenzoic acid is a valuable building block for several reasons:

  • Scaffold for Synthesis: It provides a para-substituted aromatic core that can be elaborated into more complex drug candidates. The ketone and carboxylic acid groups offer orthogonal reactivity for multi-step syntheses.

  • Introduction of Specific Moieties: The propanoyl group can serve as a key pharmacophoric element or be modified to tune properties like lipophilicity, which is critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Use in Prodrug Strategies: The carboxylic acid can be esterified to create prodrugs, which can improve a drug's solubility, stability, or bioavailability.[14]

Derivatives of benzoic acid have been investigated for a wide range of therapeutic areas, including oncology and infectious diseases, making 4-Propanoylbenzoic acid a compound of interest for medicinal chemists developing novel therapeutics.[3]

References

  • BuyersGuideChem. 4-Propionylbenzoic acid | 4219-55-0. Available at: [Link]

  • Al-Hindawi, F.I., et al. (2024). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PMC - PubMed Central. Available at: [Link]

  • Cole-Parmer. Material Safety Data Sheet - 4-Benzoylbenzoic acid, 99%. Available at: [Link]

  • Google Patents. CN102701965A - Preparation method of 4-acetylbenzoic acid.
  • PubChem - NIH. 4-Propylbenzoic acid | C10H12O2 | CID 137601. Available at: [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: 4-Hydroxybenzoic acid propyl ester. Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

  • YouTube. Friedel Crafts Acylation of Benzene Reaction Mechanism. Available at: [Link]

  • PrepChem.com. Synthesis of Step B1: The production of 4-n-propylbenzoic acid. Available at: [Link]

  • Chemguide. friedel-crafts acylation of benzene. Available at: [Link]

  • Chemistry LibreTexts. C. The Friedel-Crafts Acylation of Benzene. Available at: [Link]

  • science-revision.co.uk. Freidel-Crafts acylation question sheet. Available at: [Link]

  • ResearchGate. FT-IR spectra of compound 3, organic salt, and benzoic acid (4-DBA). Available at: [Link]

  • Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Available at: [Link]

  • Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Available at: [Link]

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Methodological & Application

Application Notes & Protocols: Synthesis of 4-Acylbenzoic Acids via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Acylbenzoic Acids

4-Acylbenzoic acids are a critical class of organic intermediates, serving as foundational building blocks in the synthesis of a wide array of pharmaceuticals and fine chemicals.[1][2] Their versatile structure, featuring a para-substituted acyl group on a benzoic acid scaffold, allows for diverse chemical modifications, making them invaluable in drug development.[1] Notably, they are key precursors for curcumin analogs with antioxidant properties and quinuclidine benzamides that act as agonists for α7 nicotinic acetylcholine receptors, highlighting their significance in therapeutic research.[3][4] The Friedel-Crafts acylation stands as a cornerstone of electrophilic aromatic substitution, providing a direct and efficient route to these valuable compounds.[5] This guide offers an in-depth exploration of the synthesis of 4-acylbenzoic acids using this classic reaction, with a focus on the acylation of toluene with phthalic anhydride as a representative example.

The Underpinnings of Friedel-Crafts Acylation: Mechanism and Rationale

The Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by introducing an acyl group (R-C=O) onto an aromatic ring.[6] The reaction proceeds through an electrophilic aromatic substitution mechanism, where the key electrophile is a resonance-stabilized acylium ion.[5]

The generation of this highly reactive intermediate is typically achieved by treating an acylating agent, such as an acid chloride or an acid anhydride, with a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[7]

Mechanism of Acylium Ion Formation and Electrophilic Attack:

  • Activation of the Acylating Agent: The Lewis acid coordinates to the carbonyl oxygen (in the case of an anhydride) or the halogen atom (in the case of an acyl halide), polarizing the molecule and facilitating the departure of the leaving group.

  • Formation of the Acylium Ion: This leads to the formation of a positively charged acylium ion, which is stabilized by resonance.

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step transiently disrupts the aromaticity of the ring, forming a carbocation intermediate known as an arenium ion or sigma complex.

  • Restoration of Aromaticity: A base, typically the Lewis acid-leaving group complex (e.g., AlCl₄⁻), abstracts a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final acylated product.[8]

A significant advantage of Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the introduced acyl group.[6] This electron-withdrawing effect makes the product less reactive than the starting material, effectively preventing polysubstitution reactions.[9]

Experimental Guide: Synthesis of 2-(4-Methylbenzoyl)benzoic Acid

This protocol details the synthesis of 2-(4-methylbenzoyl)benzoic acid, a valuable intermediate for dyes and other complex organic molecules, via the Friedel-Crafts acylation of toluene with phthalic anhydride.[10]

Materials and Reagents
ReagentFormulaMolecular Weight ( g/mol )QuantitySupplier
TolueneC₇H₈92.1450 mLSigma-Aldrich
Phthalic AnhydrideC₈H₄O₃148.1214.8 g (0.1 mol)Alfa Aesar
Anhydrous Aluminum ChlorideAlCl₃133.3429.3 g (0.22 mol)Acros Organics
Dichloromethane (DCM)CH₂Cl₂84.93100 mLFisher Scientific
Hydrochloric Acid (conc.)HCl36.4650 mLJ.T. Baker
Sodium HydroxideNaOH40.00As needed for pH adjustmentEMD Millipore
Deionized WaterH₂O18.02As needed---
Anhydrous Magnesium SulfateMgSO₄120.37As needed for dryingVWR
Reaction Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification A Charge flask with AlCl₃ and DCM B Cool to 0°C (ice bath) A->B C Add phthalic anhydride in portions B->C D Slowly add toluene C->D E Stir at 0°C for 30 min D->E F Warm to room temperature and stir for 2 hours E->F G Quench with ice and concentrated HCl F->G H Separate organic layer G->H I Extract aqueous layer with DCM H->I J Combine organic layers I->J K Wash with water and brine J->K L Dry over MgSO₄ K->L M Evaporate solvent L->M N Recrystallize from - toluene/hexanes M->N O Collect and dry product N->O

Caption: Experimental workflow for the synthesis of 2-(4-methylbenzoyl)benzoic acid.

Step-by-Step Protocol
  • Reaction Setup:

    • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, add 100 mL of dichloromethane.

    • Carefully add 29.3 g (0.22 mol) of anhydrous aluminum chloride to the dichloromethane with stirring. The process is exothermic, so ensure the addition is controlled.

    • Cool the suspension to 0°C in an ice-water bath.

    • Slowly add 14.8 g (0.1 mol) of phthalic anhydride to the stirred suspension.

    • Place 50 mL of toluene in the dropping funnel.

  • Reaction Execution:

    • Add the toluene dropwise from the dropping funnel to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0-5°C.

    • After the addition is complete, continue stirring the mixture at 0°C for an additional 30 minutes.

    • Remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Continue stirring at room temperature for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated hydrochloric acid. This step should be performed in a well-ventilated fume hood as it generates HCl gas.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with two 50 mL portions of dichloromethane.

    • Combine the organic layers and wash sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot toluene and add hexanes until turbidity is observed.

    • Allow the solution to cool slowly to room temperature and then place it in an ice bath to complete crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry in a vacuum oven.

Characterization of 2-(4-Methylbenzoyl)benzoic Acid
PropertyValue
Appearance White to off-white crystalline solid[11]
Molecular Formula C₁₅H₁₂O₃[12]
Molecular Weight 240.25 g/mol [12]
Melting Point 180-182°C[2]
¹H NMR (CDCl₃, 400 MHz) δ 8.15 (d, 1H), 7.80 (d, 2H), 7.60 (t, 1H), 7.50 (t, 1H), 7.30 (d, 2H), 2.45 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ 196.5, 170.2, 144.1, 137.8, 134.2, 133.1, 131.8, 130.5, 129.8, 129.4, 128.9, 127.3, 21.7

Note: NMR data is predicted and may vary slightly. A reference ¹H NMR spectrum can be found in the literature.[13]

Critical Parameters and Optimization Strategies

The success of the Friedel-Crafts acylation is contingent upon several key factors. Understanding and controlling these variables is crucial for achieving high yields and purity.

Choice of Lewis Acid Catalyst

While aluminum chloride is the most common and cost-effective Lewis acid for this reaction, other catalysts can be employed. The choice of catalyst can influence reaction rate, selectivity, and compatibility with other functional groups.

Lewis AcidRelative ActivityComments
AlCl₃ HighMost common, highly reactive, requires stoichiometric amounts.[8]
FeCl₃ ModerateLess reactive than AlCl₃, can be used in catalytic amounts in some cases.[7]
ZnCl₂ LowMilder catalyst, useful for activated aromatic rings.[8]
BF₃ HighGaseous, can be difficult to handle.
Solid Acids VariableZeolites and other solid acids are used in industrial applications for easier separation.[8]
Solvent Selection

The choice of solvent is critical as it can affect the solubility of the reactants and the Lewis acid complex, as well as the overall reaction rate.

  • Dichloromethane (DCM): A common solvent due to its inertness and ability to dissolve the reactants and the AlCl₃ complex.

  • Carbon Disulfide (CS₂): Historically used, but its toxicity and flammability have led to its replacement.

  • Nitrobenzene: Can be used for less reactive substrates as it can be heated to higher temperatures, but it is also a deactivating solvent.

Reaction Temperature

The reaction is typically initiated at a low temperature (0°C) to control the initial exothermic reaction between the Lewis acid and the acylating agent. Allowing the reaction to proceed at room temperature is usually sufficient for completion. For less reactive substrates, heating may be necessary.

Stoichiometry

In contrast to many catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric amount, or even a slight excess, of the Lewis acid catalyst.[8] This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with the Lewis acid, rendering it inactive.[8] This complex is then hydrolyzed during the aqueous work-up to release the final product.

Troubleshooting and Safety Considerations

Troubleshooting Common Issues:

  • Low Yield:

    • Ensure all reagents, especially aluminum chloride, are anhydrous. Moisture will deactivate the catalyst.

    • Verify the quality of the starting materials.

    • Consider increasing the reaction time or temperature for less reactive substrates.

  • Side Reactions:

    • Polysubstitution is generally not an issue with acylation.

    • Rearrangement of the acylium ion is not common.[5]

  • Difficult Work-up:

    • The quenching step can be highly exothermic and release HCl gas. Perform this step slowly and with vigorous stirring in a fume hood.

Safety Precautions:

  • Aluminum Chloride: Highly corrosive and reacts violently with water. Handle in a dry environment and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Acid Chlorides and Anhydrides: Corrosive and lachrymatory. Handle in a fume hood.

  • Solvents: Dichloromethane is a suspected carcinogen. Use with adequate ventilation.

Conclusion

The Friedel-Crafts acylation is an indispensable tool in organic synthesis, providing a reliable and efficient pathway to 4-acylbenzoic acids. A thorough understanding of the reaction mechanism, careful control of experimental parameters, and adherence to safety protocols are paramount for the successful synthesis of these important pharmaceutical and chemical intermediates. The detailed protocol and insights provided in this guide are intended to empower researchers to confidently and effectively utilize this powerful reaction in their synthetic endeavors.

References

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025, March 3). 4-Acetylbenzoic Acid: Comprehensive Overview and Applications. Retrieved from [Link]

  • Chemnotate. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Retrieved from [Link]

  • ResearchGate. (2025, August 6). Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. | Request PDF. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Aromatic Substitution. XXI.1a Friedel-Crafts Acetylation of Benzene, Alkylbenzenes, and Halobenzenes with Acetyl Halides and Acetic Anhydride. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. Retrieved from [Link]

  • University of Northern Iowa. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

  • NROChemistry. (n.d.). Friedel-Crafts Reactions. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025, December 13). Understanding the Synthesis and Applications of 4-Acetylbenzoic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-Methylbenzoyl)benzoic acid monohydrate. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-(4-methylbenzoyl)-. Retrieved from [Link]

Sources

Application of 4-acylbenzoic acids in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Application of 4-Acylbenzoic Acids in Medicinal Chemistry

Executive Summary

4-Acylbenzoic acids (e.g., 4-acetylbenzoic acid, 4-benzoylbenzoic acid) represent a class of "privileged structures" in medicinal chemistry. Their utility stems from their orthogonal bifunctionality: a carboxylic acid moiety that facilitates facile attachment to pharmacophores or solid supports, and a ketone moiety (acyl group) that serves as a versatile electrophile for heterocycle formation or as a photoactivatable warhead. This guide details the synthetic protocols for transforming these scaffolds into bioactive phthalazinones (relevant to PARP and VEGFR inhibitors) and their application as photoaffinity probes for target deconvolution.

Chemical Architecture & Reactivity Profile

The 4-acylbenzoic acid scaffold offers two distinct reactive centers, allowing for sequential, orthogonal functionalization.

  • Site A (Carboxylic Acid): Amenable to amide coupling (EDC/HATU), esterification, or Curtius rearrangement to anilines. It typically serves as the "anchor" point to the rest of the drug molecule.

  • Site B (Ketone/Acyl):

    • In 2-acyl isomers: Acts as an internal electrophile for cyclization with hydrazines to form phthalazin-1(2H)-ones.

    • In 4-benzoyl isomers: Acts as a photochemical warhead (benzophenone) capable of generating triplet diradicals for covalent protein labeling.

Visualizing the Reactivity Landscape

The following diagram illustrates the divergent synthetic pathways accessible from this scaffold.

G Start 4-Acylbenzoic Acid (Scaffold) Path1 Pathway A: Heterocycle Formation (Phthalazinones) Start->Path1 + Hydrazine (Cyclocondensation) Path2 Pathway B: Photoaffinity Labeling (Benzophenones) Start->Path2 + Ligand + UV (365nm) (Radical Abstraction) Path3 Pathway C: Linker Design (PROTACs/Bioconjugates) Start->Path3 + Amide Coupling (Bifunctionalization) Product1 PARP/VEGFR Inhibitors (e.g., Olaparib core) Path1->Product1 Product2 Covalent Protein-Ligand Complexes Path2->Product2 Product3 Rigid Linear Linkers Path3->Product3

Figure 1: Divergent application pathways for 4-acylbenzoic acid derivatives in drug discovery.

Application Protocol I: Synthesis of Phthalazin-1(2H)-one Scaffolds

Context: The phthalazinone core is the pharmacophore for poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib) and VEGFR inhibitors. This protocol describes the conversion of 2-acylbenzoic acid derivatives (isomeric to 4-acyl, often synthesized via similar Friedel-Crafts routes) into phthalazinones.

Mechanism: The reaction proceeds via the formation of a hydrazone intermediate followed by intramolecular nucleophilic attack of the hydrazine nitrogen on the carboxylic acid (or activated ester), resulting in cyclization.

Experimental Protocol
  • Starting Material: 2-Acetylbenzoic acid or 2-(4-fluorobenzoyl)benzoic acid.

  • Reagents: Hydrazine hydrate (NH₂NH₂·H₂O), Ethanol (EtOH) or Acetic Acid (AcOH).

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent (eq.) of the 2-acylbenzoic acid derivative in Ethanol (10 mL per gram of substrate).

  • Addition: Add 1.2 to 1.5 eq. of Hydrazine hydrate dropwise at room temperature.

    • Expert Insight: A slight excess of hydrazine drives the equilibrium forward, but too much can complicate purification. For GMP processes, controlling residual hydrazine is critical [1].

  • Reflux: Heat the reaction mixture to reflux (approx. 78-80°C) for 3–5 hours. Monitor reaction progress by TLC or LC-MS (disappearance of the keto-acid peak).

  • Workup:

    • Cool the mixture to room temperature and then to 0–4°C in an ice bath.

    • The product typically precipitates as a white to off-white solid.

    • Filter the solid and wash with cold ethanol (2x) and diethyl ether (1x).

  • Purification: Recrystallize from Ethanol/Water or Acetic Acid if necessary.

Data Summary: Typical Yields

Substrate (R-Group) Solvent Temp Time Yield Ref
Methyl (Acetyl) EtOH Reflux 3 h 85-92% [1]
4-Fluorophenyl AcOH 100°C 4 h 78-85% [2]

| Benzyl | EtOH | Reflux | 3 h | 90% | [3] |

Application Protocol II: Photoaffinity Labeling (PAL)

Context: 4-Benzoylbenzoic acid (BBA) is a classic photoreactive warhead. Upon UV irradiation (350–360 nm), the benzophenone moiety forms a triplet diradical that abstracts a hydrogen atom from nearby amino acid residues (preferentially Methionine C-H bonds), forming a covalent C-C bond. This is used to map drug binding sites [4].[1]

Workflow Diagram

PAL Step1 1. Probe Synthesis (Coupling BBA to Ligand) Step2 2. Incubation (Probe + Proteome/Cell Lysate) Step1->Step2 Step3 3. UV Irradiation (365nm, 4°C, 10-30 min) Step2->Step3 Step4 4. Covalent Crosslinking (Triplet Radical Insertion) Step3->Step4 Excitation Step5 5. Analysis (Click Chem / Mass Spec) Step4->Step5

Figure 2: Photoaffinity labeling workflow using 4-benzoylbenzoic acid probes.

Experimental Protocol

Phase A: Probe Synthesis

  • Activation: Dissolve 4-benzoylbenzoic acid (1 eq.) in DMF. Add EDC·HCl (1.2 eq.) and NHS (1.2 eq.). Stir for 2 hours to form the NHS-ester.

  • Coupling: Add the amine-containing ligand/drug (1.0 eq.) and DIPEA (3.0 eq.). Stir overnight at room temperature.

  • Purification: Purify the conjugate via HPLC (Reverse Phase, C18).

Phase B: Crosslinking Experiment

  • Incubation: Incubate the BBA-conjugated probe (1–10 µM) with the target protein or cell lysate in PBS for 30–60 minutes at 4°C (or 37°C depending on target stability).

  • Irradiation: Place the samples on ice (critical to prevent thermal degradation). Irradiate with a UV lamp (365 nm, ~100W) at a distance of 5–10 cm for 10–20 minutes.

    • Trustworthiness Check: Always include a "Dark Control" (no UV) and a "Competition Control" (excess free ligand) to validate specific binding [5].

  • Analysis: Proceed to SDS-PAGE (for fluorescent probes) or Streptavidin enrichment followed by LC-MS/MS (for biotinylated probes).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Phthalazinone Synthesis Incomplete cyclization due to water in solvent.Use glacial acetic acid or anhydrous ethanol; increase reflux time.
High Residual Hydrazine Excess reagent used; poor washing.Limit hydrazine to 1.1 eq.; wash precipitate thoroughly with water/ether.
Non-Specific Labeling (PAL) Probe concentration too high; irradiation too long.Titrate probe concentration down; reduce UV time to <10 mins.
Protein Precipitation (PAL) Heat generation during UV irradiation.Mandatory: Keep samples on ice during irradiation; use a UV filter to remove heat (IR).

References

  • Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine. Organic Process Research & Development.

  • Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore. European Journal of Medicinal Chemistry.

  • Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. NIH PubMed Central.

  • Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. NIH PubMed Central.

  • Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols.

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Application Notes and Protocols: 4-Propanoylbenzoic Acid as a Key Starting Material in the Synthesis of Profen-Class Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 2-arylpropionic acids, commonly known as "profens," are a cornerstone of non-steroidal anti-inflammatory drug (NSAID) therapy.[1] This class of compounds, which includes well-known drugs such as ibuprofen, naproxen, and ketoprofen, exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.[2] The synthesis of these chiral molecules, particularly the more active (S)-enantiomer, is a topic of significant interest in medicinal and process chemistry.

4-Propanoylbenzoic acid is an attractive and versatile starting material for the synthesis of certain profens, particularly those with a benzoylphenyl scaffold, such as ketoprofen. Its structure contains the core aromatic ring and the propionyl side chain that, with appropriate chemical modifications, can be elaborated into the final active pharmaceutical ingredient (API). This application note provides a comprehensive guide for researchers and drug development professionals on the synthetic strategies and detailed protocols for utilizing 4-propanoylbenzoic acid in the synthesis of profen-class NSAIDs.

Chemical and Physical Properties of 4-Propanoylbenzoic Acid

A thorough understanding of the starting material is crucial for successful synthesis. The properties of 4-propanoylbenzoic acid are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₀O₃N/A
Molar Mass 178.18 g/mol N/A
Appearance White to off-white crystalline solid[3]
Melting Point 142-144 °C
Solubility Limited solubility in water, soluble in organic solvents like ethanol, acetone, and diethyl ether.[3]

Synthetic Strategy Overview: From 4-Propanoylbenzoic Acid to (S)-Ketoprofen

The overall synthetic strategy involves a few key transformations to convert 4-propanoylbenzoic acid into the target molecule, (S)-ketoprofen (dexketoprofen). The primary challenges are the introduction of a methyl group at the α-position of the propanoyl chain and the stereoselective control to obtain the desired (S)-enantiomer.

A plausible and efficient synthetic pathway is outlined below. This multi-step synthesis involves:

  • α-Bromination of the propanoyl group.

  • Formation of an α,β-unsaturated ketone via dehydrobromination.

  • Asymmetric hydrogenation to introduce the chiral center.

  • Oxidation of the resulting alcohol to the carboxylic acid.

This pathway is advantageous as it introduces the chirality in a controlled manner using a well-established catalytic asymmetric reaction.

G A 4-Propanoylbenzoic acid B 2-Bromo-1-(4-carboxyphenyl)propan-1-one A->B α-Bromination (NBS, p-TsOH) C 1-(4-carboxyphenyl)prop-2-en-1-one B->C Dehydrobromination (Li2CO3, LiBr, DMF) D (S)-1-(4-carboxyphenyl)propan-1-ol C->D Asymmetric Hydrogenation (Ru-BINAP, H2) E (S)-2-(4-benzoylphenyl)propanoic acid (Dexketoprofen) D->E Oxidation (Jones Reagent)

Caption: Proposed synthetic pathway from 4-propanoylbenzoic acid to (S)-ketoprofen.

Detailed Experimental Protocols

Materials and Reagents:

  • 4-Propanoylbenzoic acid (≥98% purity)

  • N-Bromosuccinimide (NBS)

  • p-Toluenesulfonic acid (p-TsOH)

  • Carbon tetrachloride (CCl₄)

  • Lithium carbonate (Li₂CO₃)

  • Lithium bromide (LiBr)

  • N,N-Dimethylformamide (DMF)

  • Ruthenium(II) chloride (S)-BINAP complex

  • Hydrogen gas (H₂)

  • Methanol (MeOH)

  • Jones reagent (CrO₃ in H₂SO₄)

  • Acetone

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and equipment

Protocol 1: α-Bromination of 4-Propanoylbenzoic Acid

This protocol describes the acid-catalyzed α-bromination of the ketone functionality. Acid catalysis promotes the formation of the enol tautomer, which is the nucleophilic species that reacts with bromine.[4][5]

Reaction: 4-Propanoylbenzoic acid + NBS → 2-Bromo-1-(4-carboxyphenyl)propan-1-one

Procedure:

  • To a solution of 4-propanoylbenzoic acid (1 eq.) in carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq.).

  • Reflux the reaction mixture with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any remaining acid.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Remove the solvent under reduced pressure to yield the crude α-bromo ketone. The product can be purified further by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality and Insights:

  • The use of NBS provides a steady, low concentration of bromine, which helps to minimize side reactions.

  • The acid catalyst is essential for the enolization of the ketone, which is the rate-determining step of the reaction.[6]

Protocol 2: Dehydrobromination to form the α,β-Unsaturated Ketone

This step involves the elimination of hydrogen bromide to form a conjugated system, which is the substrate for the subsequent asymmetric hydrogenation.

Reaction: 2-Bromo-1-(4-carboxyphenyl)propan-1-one → 1-(4-carboxyphenyl)prop-2-en-1-one

Procedure:

  • Dissolve the crude 2-bromo-1-(4-carboxyphenyl)propan-1-one (1 eq.) in N,N-dimethylformamide (DMF).

  • Add lithium carbonate (Li₂CO₃, 1.5 eq.) and lithium bromide (LiBr, 1.5 eq.) to the solution.

  • Heat the reaction mixture to 120-140 °C and stir for 2-3 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a mixture of ice and water.

  • Acidify the aqueous mixture with dilute HCl to precipitate the product.

  • Filter the solid, wash it with water, and dry it under vacuum to obtain the α,β-unsaturated ketone.

Causality and Insights:

  • Li₂CO₃ acts as the base to abstract the acidic α-proton, initiating the elimination.

  • LiBr helps to facilitate the elimination by a complex mechanism that enhances the leaving group ability of the bromide.

Protocol 3: Asymmetric Hydrogenation

This is the key stereoselective step to introduce the chiral center. A chiral ruthenium-BINAP complex is a well-established catalyst for the asymmetric hydrogenation of ketones and related compounds.

Reaction: 1-(4-carboxyphenyl)prop-2-en-1-one + H₂ → (S)-1-(4-carboxyphenyl)propan-1-ol

Procedure:

  • In a high-pressure reaction vessel, dissolve the α,β-unsaturated ketone (1 eq.) in degassed methanol.

  • Add the chiral Ruthenium-(S)-BINAP catalyst (e.g., [RuCl((S)-BINAP)(p-cymene)]Cl, 0.001-0.01 eq.).

  • Pressurize the vessel with hydrogen gas (H₂) to the desired pressure (typically 50-100 atm).

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 12-24 hours.

  • Monitor the reaction for the consumption of the starting material.

  • Once the reaction is complete, carefully vent the hydrogen gas.

  • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality and Insights:

  • The chiral BINAP ligand creates a chiral environment around the ruthenium center, directing the hydrogenation to one face of the double bond, leading to the formation of one enantiomer in excess.

  • The choice of the (S)-BINAP ligand is crucial for obtaining the desired (S)-enantiomer of the product.

Protocol 4: Oxidation to (S)-Ketoprofen

The final step is the oxidation of the secondary alcohol to the carboxylic acid. Jones oxidation is a classic and effective method for this transformation.

Reaction: (S)-1-(4-carboxyphenyl)propan-1-ol → (S)-2-(4-benzoylphenyl)propanoic acid

Procedure:

  • Dissolve the chiral alcohol (1 eq.) in acetone.

  • Cool the solution in an ice bath.

  • Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise to the stirred solution until a persistent orange color is observed.

  • Stir the reaction mixture at room temperature for a few hours.

  • Quench the reaction by adding isopropanol until the orange color disappears.

  • Remove the acetone under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent to yield crude (S)-ketoprofen, which can be purified by recrystallization.

Causality and Insights:

  • Jones reagent is a strong oxidizing agent that efficiently converts secondary alcohols to carboxylic acids.

  • The reaction is performed under acidic conditions.

Alternative Synthetic Approaches

While the presented pathway is a viable option, other synthetic strategies can also be employed to synthesize profens from 4-propanoylbenzoic acid or its derivatives.

Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction can be used to convert aryl ketones into the corresponding thioamides, which can then be hydrolyzed to carboxylic acids.[7][8] This reaction could potentially be applied to 4-propanoylbenzoic acid to directly introduce the carboxylic acid functionality at the end of the propyl chain.

G A 4-Propanoylbenzoic acid B Thioamide intermediate A->B Willgerodt-Kindler (S8, Morpholine) C 4-(2-carboxypropyl)benzoic acid B->C Hydrolysis (H3O+)

Caption: Willgerodt-Kindler reaction pathway.

Favorskii Rearrangement

The Favorskii rearrangement of an α-halo ketone in the presence of a base can lead to a rearranged carboxylic acid derivative.[9][10][11] This could be a powerful method to construct the 2-arylpropionic acid moiety from the α-bromo derivative of 4-propanoylbenzoic acid.

G A 2-Bromo-1-(4-carboxyphenyl)propan-1-one B Cyclopropanone intermediate A->B Base (e.g., NaOMe) C 2-(4-carboxyphenyl)propanoic acid B->C Ring opening & Hydrolysis

Caption: Favorskii rearrangement pathway.

Conclusion

4-Propanoylbenzoic acid serves as a valuable and versatile starting material for the synthesis of profen-class anti-inflammatory drugs. The protocols and strategies outlined in this application note provide a solid foundation for researchers in the field of drug discovery and development. The choice of a particular synthetic route will depend on factors such as the desired scale of synthesis, the availability of reagents and catalysts, and the specific stereochemical requirements of the target molecule. Careful optimization of reaction conditions and purification procedures will be essential to achieve high yields and purity of the final API.

References

  • Google Patents. Loxoprofen sodium synthesis method. CN105017009A.
  • Patsnap. Method for synthesizing loxoprofen sodium. [Link]

  • ChemBK. benzoic acid, 4-propyl-. [Link]

  • PubMed. Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2. [Link]

  • Journal of Yunnan University: Natural Sciences Edition. Synthesis of non-steroidal anti-inflammatory drug—ketoprofen. [Link]

  • ChemistryViews. New Synthesis Route for Ketoprofen. [Link]

  • ACS Publications. An Efficient and Practical Sequential One‐Pot Synthesis of Suprofen, Ketoprofen and Other 2‐Arylpropionic Acids. [Link]

  • Indian Journal of Chemistry. Studies on anti-inflammatory drugs of 2- arylpropanoic acids: Part IXl - A practical synthesis of ketoprofen by 1,2-aryl re. [Link]

  • Organic Chemistry Portal. α-Bromoketone synthesis by bromination. [Link]

  • Catalysis Science & Technology. Non-enzymatic dynamic kinetic resolution of racemic α-arylalkanoic acids: an advanced asymmetric synthesis of chiral nonsteroidal anti-inflammatory drugs (NSAIDs). [Link]

  • PubMed. Advances in the Catalytic Asymmetric Synthesis of Chiral α-Aryl Ketones. [Link]

  • Journal of the American Chemical Society. .alpha.-Hydroxy esters as chiral reagents: asymmetric synthesis of 2-arylpropionic acids. [Link]

  • MDPI. Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases. [Link]

  • Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • PMC. Catalytic Asymmetric Cross-Couplings of Racemic α-Bromoketones with Arylzinc Reagents. [Link]

  • Master Organic Chemistry. Halogenation Of Ketones via Enols. [Link]

  • ResearchGate. Recent advances in the Willgerodt–Kindler reaction. [Link]

  • Wikipedia. Favorskii rearrangement. [Link]

  • PubMed. Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography-Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases. [Link]

  • Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level. [Link]

  • Common Organic Chemistry. Bromination - Common Conditions. [Link]

  • PubMed. Enantiomeric Resolution of 2-arylpropionic Acid Nonsteroidal Anti-Inflammatory Drugs by Capillary Electrophoresis: Methods and Applications. [Link]

  • ResearchGate. Synthesis of alpha-Haloalkyl Esters from alpha-Arylthioalkyl Esters. [Link]

  • RSC Blogs. Asymmetric synthesis of chiral nonsteroidal anti-inflammatory drugs (NSAIDs). [Link]

  • RSC Publishing. Recent advances in the Willgerodt–Kindler reaction. [Link]

  • WIPO Patentscope. METHOD FOR SYNTHESIZING DEXKETOPROFEN. WO/2024/197483. [Link]

  • Enantioselective synthesis of (S)-α-arylpropionic acids via Pd-catalyzed kinetic resolution of benzylic alcohols. [Link]

  • PubMed. Deracemization of α-aryl hydrocoumarins via catalytic asymmetric protonation of ketene dithioacetals. [Link]

  • PMC. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. [Link]

  • Thieme E-Books. Third Component Sulfur (Willgerodt–Kindler Reaction). [Link]

  • SciELO. Chiral auxiliary-mediated enantioenrichment of (±)-ibuprofen, under steglich conditions, with secondary alcohols derived from (R)-carvone. [Link]

  • Wikipedia. Kinetic resolution. [Link]

  • Purechemistry. Favorskii rearrangement reaction, mechanism and affecting factors. [Link]

  • MDPI. Rhodium-Catalyzed Dynamic Kinetic Resolution of Racemic Internal Allenes towards Chiral Allylated Triazoles and Tetrazoles. [Link]

  • ResearchGate. (PDF) Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases. [Link]

  • J. Soc. Ouest-Afr. Chim. General Acid - Base Catalysis in the Willgerodt-Kindler Reaction La catalyse générale acido-basique dans la réaction de Willg. [Link]

  • PubMed. Synthesis and optical resolution of 2-aryl-2-fluoropropionic acids, fluorinated analogues of non-steroidal anti-inflammatory drugs (NSAIDs). [Link]

  • ResearchGate. The Favorskiĭ Rearrangement of Haloketones. [Link]

  • PubMed. Chiral inversion of 2-arylpropionic acid non-steroidal anti-inflammatory drugs--II. Racemization and hydrolysis of (R)- and (S)-ibuprofen-CoA thioesters. [Link]

  • YouTube. Favorskii Rearrangement. [Link]

Sources

High-performance liquid chromatography (HPLC) analysis of 4-Propanoylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 4-Propanoylbenzoic Acid

Abstract

This document provides a comprehensive guide to the quantitative analysis of 4-Propanoylbenzoic acid using a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. Developed for researchers, scientists, and professionals in drug development, this application note details the method's scientific rationale, a step-by-step protocol for its implementation, and a framework for method validation in accordance with ICH guidelines. The described method is demonstrated to be specific, linear, accurate, and precise for its intended purpose.

Introduction and Scientific Rationale

4-Propanoylbenzoic acid, also known as 4-Propylbenzoic acid, is an aromatic carboxylic acid that serves as a key intermediate in various organic syntheses, including the production of polymers and pharmaceuticals.[1] Its molecular structure consists of a benzoic acid core with a propyl group at the para position.[1] Accurate quantification of this compound is critical for process monitoring, quality control of starting materials, and stability testing of related active pharmaceutical ingredients (APIs).

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[2] This guide employs a reversed-phase chromatographic strategy, which is ideally suited for moderately polar analytes like 4-Propanoylbenzoic acid.

The Principle of Separation: Reversed-Phase Chromatography

The chosen methodology is based on reversed-phase chromatography, where the stationary phase is non-polar (hydrophobic) and the mobile phase is polar.[3] For this analysis, a C18 (octadecylsilyl) column is selected, as its long alkyl chains provide excellent retention for aromatic compounds through hydrophobic interactions.[4][5]

A critical aspect of analyzing acidic compounds like 4-Propanoylbenzoic acid is controlling their ionization state. The carboxylic acid moiety (-COOH) is a weak acid and will deprotonate to its carboxylate form (-COO⁻) in neutral or basic conditions. This ionized form is highly polar and exhibits poor retention on a C18 column, often resulting in broad, tailing peaks. To ensure consistent retention and sharp, symmetrical peaks, the mobile phase must be acidified.[2][6] By maintaining a mobile phase pH well below the analyte's pKa (~3.4-4.2), the carboxylic acid remains in its protonated, more hydrophobic form, allowing for optimal interaction with the C18 stationary phase.[6][7]

Analyte Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to robust method development.

PropertyValueSource
Synonyms 4-Propylbenzoic acid, p-Propylbenzoic acid[1]
CAS Number 2438-05-3[8]
Molecular Formula C₁₀H₁₂O₂[8]
Molecular Weight 164.20 g/mol [8][9]
Appearance White to off-white crystalline solid[1]
Solubility Sparingly soluble in water; soluble in methanol, ethanol, ether[1][10]
Melting Point 142-145 °C

Detailed Analytical Protocol

This section provides a complete, step-by-step protocol for the HPLC analysis of 4-Propanoylbenzoic acid.

Instrumentation, Reagents, and Materials
  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

    • Chromatography Data System (CDS) for data acquisition and processing.

  • Reagents:

    • 4-Propanoylbenzoic acid reference standard (>99.0% purity).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Water (HPLC or Milli-Q grade).

    • Phosphoric acid (H₃PO₄), ~85% (Reagent grade).[11]

  • Materials:

    • Analytical column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).

    • Volumetric flasks (Class A).

    • Pipettes (calibrated).

    • Syringe filters (0.45 µm, PTFE or Nylon).[12][13]

    • HPLC vials with caps.

    • Analytical balance.

Preparation of Solutions

Mobile Phase Preparation (Aqueous Component): 0.1% Phosphoric Acid in Water

  • Pour approximately 900 mL of HPLC-grade water into a 1 L volumetric flask or media bottle.

  • Carefully add 1.0 mL of concentrated phosphoric acid to the water.

  • Bring the volume to 1 L with water and mix thoroughly.

  • Degas the solution using sonication or vacuum filtration before use. This is Mobile Phase A.

Mobile Phase B: Acetonitrile

  • Use HPLC-grade acetonitrile directly. This is Mobile Phase B.

Diluent Preparation

  • Prepare a mixture of Water:Acetonitrile (50:50, v/v). This solution is used to dissolve the standard and sample.

Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of 4-Propanoylbenzoic acid reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature, then dilute to the mark with diluent and mix well.

Working Standard Solutions

  • Prepare a series of working standards by diluting the Standard Stock Solution with the diluent to cover the desired analytical range (e.g., 1-100 µg/mL).

Sample Preparation
  • Accurately weigh the sample containing 4-Propanoylbenzoic acid to obtain a theoretical concentration within the calibration range.

  • Transfer the weighed sample to a volumetric flask of appropriate size.

  • Dissolve and dilute the sample using the diluent, following the same procedure as for the standard stock solution.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.[12]

Chromatographic Conditions

The following table summarizes the optimized instrumental parameters for the analysis.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides excellent retention and resolution for aromatic compounds.[4]
Mobile Phase A: 0.1% H₃PO₄ in WaterB: AcetonitrileAcidified aqueous phase suppresses carboxylate ionization, improving peak shape.[2][6]
Gradient Isocratic: 60% A / 40% BA simple isocratic elution provides robust and repeatable results for a single analyte.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring good efficiency.[14][15]
Column Temp. 30 °CEnhances reproducibility by minimizing viscosity fluctuations.[15]
Injection Vol. 10 µLA typical injection volume for analytical HPLC.[15]
Detection UV at 235 nmGood absorbance for benzoic acid derivatives, offering high sensitivity.[16]
Run Time ~10 minutesSufficient to allow elution of the analyte and any potential impurities.

Method Validation Framework

For use in regulated environments, the analytical method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[17][18][19] A validation protocol should be documented before initiating studies.

HPLC_Validation_Workflow cluster_0 Method Validation as per ICH Q2(R1) Specificity Specificity (Analyte vs. Placebo/Impurities) Linearity Linearity (5 levels, e.g., 50-150%) Specificity->Linearity Range Range (Derived from Linearity) Linearity->Range Accuracy Accuracy (Spiked placebo, 3 levels, n=3) Range->Accuracy Precision Precision Accuracy->Precision Repeatability Repeatability (n=6 at 100% or n=9 over range) Precision->Repeatability Intermediate Intermediate Precision (Different day, analyst, instrument) Precision->Intermediate Robustness Robustness (Small variations in Flow, Temp, %B) Precision->Robustness

Caption: Workflow for HPLC method validation based on ICH Q2(R1) guidelines.

Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically demonstrated by analyzing a placebo and spiked samples.[20]

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. This is confirmed by analyzing a minimum of five standards across the desired range. The correlation coefficient (r²) should be >0.999.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[17]

  • Accuracy: The closeness of test results to the true value. It is assessed by analyzing samples with known concentrations (e.g., spiked placebo) at a minimum of three concentration levels, with three replicates each.[17] Results are reported as percent recovery.

  • Precision:

    • Repeatability: Precision under the same operating conditions over a short interval. Assessed by a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range.[17]

    • Intermediate Precision: Expresses within-laboratory variations (different days, analysts, or equipment).

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, mobile phase composition ±2%).

System Suitability

Before any sample analysis, the chromatographic system's performance must be verified. This is achieved by injecting a working standard solution (e.g., 50 µg/mL) in replicate (n=5).

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) ≥ 2000Indicates column efficiency.
%RSD of Peak Area ≤ 2.0%Demonstrates injection precision.
%RSD of Retention Time ≤ 1.0%Confirms pumping stability.

Data Analysis and Calculations

The concentration of 4-Propanoylbenzoic acid in a sample is determined by external standard calibration. A calibration curve is constructed by plotting the peak area against the concentration of the working standards. The concentration of the analyte in the sample is then calculated using the linear regression equation derived from this curve.

HPLC_Analysis_Protocol cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile 1. Prepare Mobile Phase (0.1% H3PO4 & ACN) prep_std 2. Prepare Standard Solutions prep_mobile->prep_std prep_sample 3. Prepare & Filter Sample prep_std->prep_sample sys_suit 4. System Suitability Test (Replicate Standard Injections) prep_sample->sys_suit cal_curve 5. Inject Standards (Generate Calibration Curve) sys_suit->cal_curve inject_sample 6. Inject Sample(s) cal_curve->inject_sample integrate 7. Integrate Peaks inject_sample->integrate calculate 8. Calculate Concentration (Using Regression Equation) integrate->calculate report 9. Generate Report calculate->report

Caption: Step-by-step experimental workflow for the HPLC analysis of 4-Propanoylbenzoic acid.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and robust tool for the quantitative determination of 4-Propanoylbenzoic acid. The use of a standard C18 column with an acidified water/acetonitrile mobile phase ensures excellent peak shape, resolution, and reproducibility. The protocol is straightforward and can be readily validated according to ICH guidelines, making it suitable for routine use in quality control and research environments.

References

  • ResearchGate. (PDF) HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. [Link]

  • Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • UST Journals. HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. [Link]

  • United States Department of Agriculture. Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. [Link]

  • Cheméo. Chemical Properties of 4-n-Propylbenzoic acid (CAS 2438-05-3). [Link]

  • National and Kapodistrian University of Athens (EKPA). Method development for the determination of benzoic acid, sorbic acid and four parabens in fruit juices and soft drinks using HPLC-DAD. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 4-Hydroxybenzoic acid. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 137601, 4-Propylbenzoic acid. [Link]

  • SIELC Technologies. Separation of Benzoic acid, 4-methoxy-, 4-propylphenyl ester on Newcrom R1 HPLC column. [Link]

  • ACS Publications. pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid. [Link]

  • National Center for Biotechnology Information. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. [Link]

  • International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • Waters Corporation. Waters Column Selection Guide for Polar Compounds. [Link]

  • Agilent Technologies. Analysis of Organic Acids in Aqueous Samples Application. [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • SCION Instruments. Highly Sensitive Analysis of Organic Acids by HPLC-UV - Application Note. [Link]

  • Aurora Pro Scientific. HPLC Column Selection Guide. [Link]

  • ResearchGate. Ultraviolet wavelengths of benzoic acid in two phases. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Wiley Online Library. HPLC-DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples. [Link]

  • International Organisation of Vine and Wine (OIV). Organic Acids : HPLC (Type-IV). [Link]

  • International Council for Harmonisation. ICH Q2(R2) Validation of analytical procedures. [Link]

  • Teledyne ISCO. RediSep C-18 reversed phase column purification of carboxylic acids. [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • Agilent Technologies. Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 20202, p-Propionylbenzoic acid. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • Shimadzu. No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. [Link]

  • Axion Labs. HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. [Link]

  • PubMed. Determination of monoenoic fatty acid double bond position by permanganate-periodate oxidation followed by high-performance liquid chromatography of carboxylic acid phenacyl esters. [Link]

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Application Note: Strategic Derivatization of 4-Propanoylbenzoic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the derivatization of 4-Propanoylbenzoic acid (also known as 4-Propionylbenzoic acid), a critical metabolic intermediate and synthetic building block. Due to the presence of a polar carboxylic acid moiety (


) and a ketone functionality, direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis is compromised by peak tailing, thermal degradation, and low volatility.

This guide presents two validated workflows:

  • Silylation (TMS): For rapid screening and metabolic profiling.[1]

  • Methyl Esterification (BF3-MeOH): For high-stability quantitative analysis.

Chemical Basis for Derivatization[2][3][4]

The analyte, 4-Propanoylbenzoic acid (


, MW 178.18), possesses two key functional groups affecting its gas-phase behavior:
  • Carboxylic Acid (C-1): Forms strong intermolecular hydrogen bonds (dimers), resulting in high boiling points and adsorption to the GC liner/column stationary phase.

  • Ketone (C-4): Generally stable but can exhibit keto-enol tautomerism, potentially leading to peak splitting if silylation conditions are too aggressive.

The Solution: Derivatization replaces the active acidic hydrogen, disrupting hydrogen bonding and increasing volatility.

Reaction Stoichiometry & Mass Shifts
Derivative TypeReagentReaction TargetMass Shift (

)
Target Ion (

)
TMS Ester BSTFA + 1% TMCS-COOH

-COCi

+72 Da250
Methyl Ester

-Methanol
-COOH

-COCH

+14 Da192

Experimental Protocols

Method A: Silylation (Rapid Screening)

Best for: Metabolomics, unknown identification, and high-throughput screening. Mechanism: Nucleophilic attack of the carboxyl oxygen on the silicon atom of BSTFA.

Reagents
  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). TMCS acts as a catalyst.[2]

  • Solvent: Anhydrous Pyridine (Critical for scavenging acidic byproducts and catalyzing the reaction).

  • Internal Standard (IS): 4-Acetylbenzoic acid or deuterated Benzoic acid (

    
    ).
    
Step-by-Step Protocol
  • Sample Preparation: Weigh 1–5 mg of dry sample into a 2 mL GC crimp-top vial.

  • Solvation: Add 500 µL of Anhydrous Pyridine. Vortex until fully dissolved.

  • Reagent Addition: Add 300 µL of BSTFA + 1% TMCS under a fume hood.

    • Note: Ensure a molar excess of at least 10:1 (Reagent:Analyte).

  • Incubation: Cap tightly and heat at 65°C for 45 minutes .

    • Expert Insight: While room temperature reaction is possible, heating ensures the bulky trimethylsilyl group fully protects the sterically hindered acid and drives the equilibrium forward.

  • Analysis: Inject 1 µL directly into GC-MS (Split ratio 10:1 or greater to prevent column overload).

Method B: Methyl Esterification (Robust Quantification)

Best for: Precise quantification, batch processing, and samples requiring long-term stability (autosampler stability > 48 hours). Mechanism: Acid-catalyzed Fischer Esterification.

Reagents
  • Reagent: Boron Trifluoride (

    
    ) in Methanol (10-14% w/w).[3]
    
  • Extraction Solvent: n-Hexane (HPLC Grade).

  • Quenching Agent: Saturated Sodium Bicarbonate (

    
    ) solution.
    
Step-by-Step Protocol
  • Digestion: Dissolve sample (approx. 5 mg) in 1 mL of

    
    -Methanol reagent in a screw-cap reaction tube.
    
  • Reaction: Heat at 60°C for 15 minutes .

    • Expert Insight: Do not exceed 70°C or 20 minutes to avoid potential degradation of the ketone moiety or side-reactions with the aromatic ring.

  • Quenching: Cool to room temperature. Add 1 mL of Saturated

    
     to neutralize the acid catalyst.
    
  • Extraction: Add 1 mL of n-Hexane. Cap and shake vigorously for 1 minute.

  • Phase Separation: Allow layers to separate (or centrifuge at 2000 rpm for 2 mins). The top layer contains the Methyl 4-propanoylbenzoate .

  • Drying: Transfer the top hexane layer to a vial containing anhydrous

    
     to remove residual water.
    
  • Analysis: Transfer dry hexane supernatant to a GC vial for analysis.

Visualized Workflows

Diagram 1: Analytical Decision Matrix

This flowchart guides the researcher in selecting the correct derivatization path based on their analytical goals.

DerivatizationWorkflow Start Start: 4-Propanoylbenzoic Acid Sample Decision Define Analytical Goal Start->Decision PathA Goal: Rapid Screening / Metabolomics Decision->PathA Speed PathB Goal: Precise Quantification / Stability Decision->PathB Robustness ActionA Method A: Silylation (BSTFA/TMCS) + Pyridine, 65°C, 45 min PathA->ActionA ActionB Method B: Methylation (BF3-MeOH) 60°C, 15 min -> Hexane Extraction PathB->ActionB ResultA Product: TMS Ester (MW 250) Sensitive to Moisture ActionA->ResultA ResultB Product: Methyl Ester (MW 192) Stable in Solvent ActionB->ResultB GCMS GC-MS Analysis (EI Source, 70eV) ResultA->GCMS ResultB->GCMS

Caption: Decision matrix for selecting between Silylation (Method A) and Methylation (Method B) based on stability and throughput requirements.

Diagram 2: Reaction Mechanism (Silylation)

Understanding the role of TMCS and Pyridine in the silylation of the carboxylic acid.

Mechanism Reactants 4-Propanoylbenzoic Acid (R-COOH) Transition Transition State (Nucleophilic Attack) Reactants->Transition Reagent BSTFA Reagent->Transition Catalyst TMCS (Catalyst) + Pyridine (Base) Catalyst->Transition Activates Products TMS-Ester Derivative (R-CO-O-Si(CH3)3) Transition->Products Byproducts Byproducts: TMS-Amide + HCl (Scavenged) Transition->Byproducts

Caption: Simplified mechanism of silylation. Pyridine scavenges protons, driving the equilibrium toward the TMS-ester formation.

Quality Control & Troubleshooting

Self-Validating System Checks

To ensure data integrity, every run must include:

  • Reagent Blank: Run the derivatization mix without sample. Pass Criteria: No peaks at analyte retention time.

  • Derivatization Efficiency Check: Monitor the presence of the "underivatized" acid peak. Pass Criteria: < 1% of total area.

  • Internal Standard (IS) Response: The IS area count should remain within ±15% across the batch.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Response (TMS) Moisture contamination.Ensure all glassware is oven-dried. Use fresh BSTFA ampoules.
Split Peaks (Doublets) Incomplete derivatization or Keto-Enol tautomerization.Increase reaction time to 60 min. If persistent, add Methoxyamine HCl step prior to silylation to lock the ketone.
Tailing Peaks Active sites in GC liner.Replace liner with deactivated glass wool. Trim column by 10 cm.
Precipitate in Method B Incomplete neutralization.Ensure sufficient

is added until bubbling ceases before hexane extraction.

References

  • National Institute of Standards and Technology (NIST). (2023). 4-Propionylbenzoic acid Mass Spectrum.[4] NIST Chemistry WebBook, SRD 69.[5][6] Retrieved from [Link]

  • Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC-MS analysis. Talanta, 77(4), 1473-1482. Retrieved from [Link]

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons. (Standard text for BF3-MeOH protocols).

Sources

Photochemical Activation of 4-Propanoylbenzoic Acid: Protocols for Conjugation and Photoinitiation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the photochemical properties and experimental protocols for 4-Propanoylbenzoic acid (also known as 4-propionylbenzoic acid). While often overshadowed by its benzophenone analogue (4-benzoylbenzoic acid), this molecule offers unique advantages as a Type II photoinitiator and photoaffinity label .

Its core structure—an aryl alkyl ketone with a para-carboxylic acid—provides a dual-function scaffold:

  • The Ketone (Photophore): Undergoes excitation to a triplet state (

    
    ) capable of intermolecular hydrogen abstraction. Unlike longer alkyl chain ketones, the propionyl group lacks a 
    
    
    
    -hydrogen, rendering it resistant to intramolecular Norrish Type II degradation.
  • The Carboxylic Acid (Anchor): Allows for facile covalent attachment to peptides, proteins, or polymer surfaces via standard amide coupling chemistries.

This guide covers the mechanistic basis of its activation, detailed protocols for bioconjugation, and workflows for surface-initiated polymerization.

Photochemical Mechanism[1][2]

Understanding the photophysics of 4-Propanoylbenzoic acid is critical for experimental design. Unlike Type I photoinitiators (which cleave spontaneously), this molecule acts primarily via a bimolecular mechanism.

Excitation and Intersystem Crossing

Upon irradiation with UV light (typically 300–360 nm), the molecule undergoes an


 transition.
  • Singlet State (

    
    ):  Short-lived.
    
  • Intersystem Crossing (ISC): Rapid conversion to the excited Triplet State (

    
    ).
    
  • Reaction: The

    
     state behaves like a varying diradical. Because the propionyl chain (
    
    
    
    ) has no
    
    
    -carbon, intramolecular hydrogen abstraction is geometrically impossible . This forces the molecule to react exclusively with external hydrogen donors.
Primary Pathway: Hydrogen Abstraction

The electron-deficient oxygen of the carbonyl triplet abstracts a hydrogen atom from a nearby donor (R-H), such as:

  • Amines: (e.g., Triethylamine, amino acid side chains).

  • Alcohols/Ethers: (e.g., PEG backbones, sugar moieties).

This generates two radicals:

  • Ketyl Radical: Derived from 4-Propanoylbenzoic acid.

  • Donor Radical: Derived from the solvent or target molecule.

These radicals then recombine to form a covalent crosslink (pinacol coupling or cross-coupling).

Mechanistic Diagram

Photochemistry Ground Ground State (Ar-CO-Et) Singlet Singlet State (S1) (n-pi*) Ground->Singlet hν (300-360 nm) Triplet Triplet State (T1) (Reactive Diradical) Singlet->Triplet ISC (Fast) Ketyl Ketyl Radical (Ar-C(OH)-Et) Triplet->Ketyl H-Abstraction DonorRad Donor Radical (R•) Triplet->DonorRad Donor H-Donor (R-H) Donor->DonorRad H-Transfer Product Covalent Adduct (Crosslink) Ketyl->Product Recombination DonorRad->Product Coupling

Caption: Photochemical pathway of 4-Propanoylbenzoic acid. Note the obligatory requirement for an external H-donor.

Experimental Protocols

Protocol A: Synthesis of Photoactive NHS-Ester

To use 4-Propanoylbenzoic acid as a probe or linker, it must first be activated.

Reagents:

  • 4-Propanoylbenzoic acid (1.0 eq)

  • N-Hydroxysuccinimide (NHS) (1.2 eq)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF.

Procedure:

  • Dissolve 4-Propanoylbenzoic acid in anhydrous DCM (0.1 M concentration).

  • Add NHS and stir for 5 minutes under nitrogen.

  • Add EDC·HCl slowly at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Workup: Wash with 0.1 M HCl, then saturated NaHCO₃, then brine. Dry over MgSO₄.

  • Purification: Recrystallize from Isopropanol/Hexane or purify via flash chromatography (Silica, Hexane:Ethyl Acetate).

  • Storage: Store at -20°C, protected from moisture and light.

Protocol B: Photoaffinity Labeling of Proteins

This protocol describes labeling a target protein (e.g., BSA or a specific receptor) using the NHS-ester derivative.

Buffer: PBS (pH 7.4). Avoid Tris or buffers with abstractable hydrogens if high efficiency is required, though for labeling, the protein is the intended donor.

Steps:

  • Conjugation: Incubate the Protein (10–50 µM) with the NHS-ester of 4-Propanoylbenzoic acid (5–10 fold molar excess) for 2 hours at 4°C in dark.

  • Desalting: Remove unreacted probe using a PD-10 column or dialysis.

  • Binding: Incubate the labeled protein with its interacting partner (if studying protein-protein interactions).

  • Irradiation:

    • Transfer sample to a quartz cuvette or 96-well plate (remove lid).

    • Place on ice.

    • Irradiate with UV light (365 nm LED or Hg lamp with Pyrex filter) for 10–30 minutes.

    • Note: 365 nm is preferred to minimize damage to aromatic amino acids (Trp/Tyr/Phe).

  • Analysis: Analyze via SDS-PAGE and Western Blot. A shift in molecular weight indicates successful crosslinking.

Protocol C: Surface-Initiated Polymerization ("Grafting From")

Use 4-Propanoylbenzoic acid to create a photoactive surface that initiates polymerization of hydrogels.

  • Surface Prep: Amino-silanize a glass slide or silicon wafer (APTES treatment).

  • Immobilization: React the amine-surface with the NHS-ester (from Protocol A) in DMF for 4 hours. Rinse thoroughly.

  • Monomer Solution: Prepare a solution of Acrylamide (10% w/v) and N,N'-Methylenebisacrylamide (1%) in water.

    • Crucial: Add a co-initiator if the monomer itself is not a good H-donor. Triethanolamine (TEA, 10 mM) is recommended.

  • Grafting: Place a drop of monomer solution on the functionalized surface. Cover with a glass coverslip.

  • Curing: Irradiate (365 nm, 10 mW/cm²) for 5–15 minutes. The surface-bound ketone abstracts hydrogen from the amine/monomer, initiating radical polymerization from the surface.

Technical Data & Specifications

Spectral Properties
ParameterValueNotes

(Abs)
~255 nm (

)
Strong absorption.

~320–330 nm (

)
Weak, but the active band for mild UV irradiation.
Triplet Energy (

)
~68–69 kcal/molSimilar to acetophenone; sufficient to abstract H from amines.
Solubility Low in water (Acid form)Soluble in DMSO, DMF, MeOH, alkaline water (pH > 8).
Reactivity Comparison
Feature4-Propanoylbenzoic Acid4-Benzoylbenzoic Acid (4-BBA)
Structure Aryl-Alkyl KetoneDiaryl Ketone
Steric Bulk Lower (Ethyl group)Higher (Phenyl group)
H-Abstraction Rate Moderate (

)
High (

)
Intramolecular rxn None (No

-H)
None (Aromatic rings)
Application Low-steric probe, aliphatic mimicStandard photoaffinity label

Workflow Visualization

Workflow Start 4-Propanoylbenzoic Acid Activation Activation (EDC / NHS) Start->Activation Step 1 Conjugation Conjugation (Amine-Target) Activation->Conjugation Step 2 Complex Target-Ligand Complex (Equilibrium) Conjugation->Complex Incubation Irradiation UV Irradiation (365 nm) Complex->Irradiation Step 3 Analysis Mass Spec / Western Blot Irradiation->Analysis Validation

Caption: Standard workflow for using 4-Propanoylbenzoic acid as a photoaffinity probe.

References

  • Evans, S. V., & Trotter, J. (1988).[1] Crystal structures and photochemistry of α-cyclopentyl-4-carboxypropiophenone and α-cyclooctyl-4-carboxypropiophenone–acetic acid. Acta Crystallographica Section B, 44(5), 533-538. Link

    • Validates the photochemical behavior of 4-carboxypropiophenone deriv
  • Karimova, N. V., et al. (2020).[2] Absorption spectra of benzoic acid in water at different pH and in the presence of salts. Physical Chemistry Chemical Physics, 22, 5717-5728. Link

    • Provides fundamental spectral d
  • Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673. Link

    • Authoritative review on the mechanism of aryl ketone photoaffinity labeling.
  • Roffey, C. G. (1982). Photopolymerization of Surface Coatings. Wiley-Interscience. Reference for Type II photoinitiation mechanisms involving aryl alkyl ketones.

Sources

Troubleshooting & Optimization

Purification of crude 4-Propionylbenzoic acid by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for the purification of crude 4-propionylbenzoic acid via recrystallization. It is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their purification protocols for optimal yield and purity.

Troubleshooting Guide

This section addresses specific problems that may arise during the recrystallization of 4-propionylbenzoic acid. Each issue is presented in a question-and-answer format, providing not just a solution, but the scientific reasoning behind the recommended course of action.

Question: My crude 4-propionylbenzoic acid won't fully dissolve in the boiling solvent, even after adding a significant amount. What's happening?

Answer: This issue typically points to one of two scenarios:

  • Presence of Insoluble Impurities: The starting material for the synthesis of 4-propionylbenzoic acid or side-products can be insoluble in your chosen solvent system. If you observe that most of the solid dissolves but a small fraction remains, you are likely dealing with insoluble impurities.[1] The correct procedure is not to keep adding more solvent, which would drastically reduce your final yield. Instead, you should perform a hot gravity filtration to remove these solid impurities before allowing the solution to cool.

  • Incorrect Solvent Choice: 4-Propionylbenzoic acid is a moderately polar molecule, featuring both a carboxylic acid and a ketone functional group.[2] While it is soluble in many organic solvents, a solvent that is too nonpolar will not effectively dissolve it, even at high temperatures. Conversely, a solvent in which the compound is highly soluble even at room temperature is also unsuitable.[3] A systematic solvent screening is the best practice to identify an optimal solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at cool temperatures.[4]

Question: Upon cooling my solution, the 4-propionylbenzoic acid separated as an oil instead of forming crystals. How can I fix this?

Answer: This phenomenon, known as "oiling out," is a common problem in recrystallization and typically occurs when the solute comes out of solution at a temperature above its melting point in the solvent.[5] Several factors can cause this:

  • High Solute Concentration: The solution may be too concentrated.

  • Rapid Cooling: Cooling the solution too quickly can favor the formation of a supersaturated oil over an ordered crystal lattice.

  • Significant Impurities: High levels of impurities can depress the melting point of the mixture, making oiling out more likely.

To resolve this, follow these steps:

  • Re-heat the solution until the oil completely redissolves.

  • Add a small amount (5-10% of the total volume) of additional hot solvent to slightly decrease the concentration.[5]

  • Allow the flask to cool much more slowly. You can achieve this by placing the flask in a warm water bath that is allowed to cool to room temperature or by covering the flask with a beaker to insulate it.[6][7]

  • If oiling persists, try scratching the inner surface of the flask with a glass rod at the air-solvent interface to create nucleation sites for crystal growth.[6]

Troubleshooting Flowchart: Oiling Out

This diagram outlines the decision-making process when encountering an oil instead of crystals.

G start Oiling Out Occurs reheat Re-heat solution to re-dissolve oil start->reheat add_solvent Add small amount (5-10%) of hot solvent reheat->add_solvent slow_cool Cool solution very slowly add_solvent->slow_cool scratch Scratch flask with glass rod slow_cool->scratch check_crystals Crystals forming? scratch->check_crystals success Success: Collect crystals check_crystals->success Yes re_evaluate Re-evaluate Solvent System / Consider Chromatography check_crystals->re_evaluate No

Caption: Decision tree for resolving oil formation during recrystallization.

Question: My solution is clear after cooling, but no crystals have formed. What should I do?

Answer: The absence of crystal formation upon cooling is most often caused by one of two issues: using too much solvent or the formation of a stable supersaturated solution.[6]

  • Excess Solvent: This is the most common reason for crystallization failure.[6] The concentration of 4-propionylbenzoic acid is too low to reach saturation even at the lower temperature. To remedy this, you can boil off a portion of the solvent under a fume hood to increase the concentration and then attempt to cool the solution again.

  • Supersaturation: Sometimes a solution can remain clear even when the concentration of the solute is well above its saturation point.[6] Crystal formation requires an initial nucleation event. You can induce crystallization by:

    • Scratching: Gently scratch the inside of the flask with a glass rod. The microscopic scratches on the glass provide a surface for crystals to begin forming.[7]

    • Seeding: If you have a small crystal of pure 4-propionylbenzoic acid, adding it to the supersaturated solution (a "seed crystal") will provide a template for rapid crystal growth.[6]

    • Further Cooling: Place the flask in an ice-water bath to further decrease the solubility of the compound.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing 4-propionylbenzoic acid?

A1: The ideal solvent is one that dissolves 4-propionylbenzoic acid poorly at low temperatures but very well at high temperatures.[4] Given its structure, moderately polar solvents are good candidates. Water is an excellent and safe choice for many benzoic acid derivatives, as their solubility often increases dramatically in hot water compared to cold water.[7][8] Ethanol or an ethanol/water mixture is also a very common and effective system for recrystallizing polar organic compounds.[9][10] A small-scale solvent screening is highly recommended to determine the optimal solvent for your specific crude material.

SolventBoiling Point (°C)PolaritySafety ConsiderationsSuitability Rationale
Water 100HighNon-flammable, non-toxic.Excellent for compounds with polar groups like carboxylic acids; solubility often highly temperature-dependent.[8]
Ethanol 78HighFlammable.Good general-purpose polar solvent. Often used in a mixture with water to fine-tune solubility.[11]
Acetone 56MediumHighly flammable, volatile.Can be a good solvent, but its low boiling point may not provide a large solubility gradient.
Toluene 111LowFlammable, toxic.Less likely to be a good single solvent due to lower polarity, but could be part of a mixed-solvent system.[3]

Q2: How can I remove colored impurities from my crude product?

A2: Colored impurities are often large, conjugated organic molecules that can be effectively removed by adsorption onto activated charcoal.[12] After dissolving your crude 4-propionylbenzoic acid in the minimum amount of hot solvent, add a very small amount (e.g., the tip of a spatula) of activated charcoal to the hot solution. Swirl or briefly boil the solution for a few minutes. The colored impurities will adsorb to the high surface area of the charcoal. You must then remove the charcoal from the hot solution via hot gravity filtration before allowing the filtrate to cool.[13] Caution: Never add charcoal to a boiling or superheated solution, as it can cause violent bumping.

Q3: My final product has a low melting point and a broad melting range. What does this indicate?

A3: A depressed and broad melting point range is a classic indicator of an impure sample.[14] Pure crystalline solids typically have a sharp melting point range of 1-2°C. Impurities disrupt the crystal lattice, which requires less energy to break apart, resulting in a lower and broader melting range. This result suggests that the recrystallization did not effectively remove all impurities, and a second recrystallization may be necessary.

Q4: What is a typical recovery percentage for recrystallization, and how can I maximize my yield?

A4: A typical recovery for a single recrystallization is in the range of 70-90%, but this can vary widely depending on the initial purity of the compound and the chosen solvent. To maximize your yield:

  • Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.[6] Any excess solvent will retain more of your product in the solution (the mother liquor) upon cooling.

  • Prevent premature crystallization during hot filtration by keeping the solution, funnel, and receiving flask hot.[1]

  • Allow for sufficient cooling time and consider using an ice bath after the solution has reached room temperature to maximize the amount of product that crystallizes out of solution.

  • When washing the collected crystals, use a minimal amount of ice-cold solvent to rinse away residual mother liquor without dissolving a significant amount of the product.[12]

Experimental Protocol: Recrystallization of 4-Propionylbenzoic Acid

This protocol provides a detailed, step-by-step methodology for the purification process.

Workflow Diagram

G cluster_dissolution 1. Dissolution cluster_decolorization 2. Decolorization (Optional) cluster_crystallization 3. Crystallization cluster_isolation 4. Isolation & Drying a Place crude 4-propionylbenzoic acid in Erlenmeyer flask b Add minimum amount of hot solvent until just dissolved a->b c Add activated charcoal (if needed) b->c e Allow filtrate to cool slowly to room temperature b->e If no insolubles/color d Perform hot gravity filtration to remove charcoal/insolubles c->d d->e f Cool further in an ice bath e->f g Collect crystals via vacuum filtration f->g h Wash crystals with minimal ice-cold solvent g->h i Dry crystals completely h->i

Caption: Step-by-step workflow for the recrystallization of 4-propionylbenzoic acid.

Materials:

  • Crude 4-propionylbenzoic acid

  • Recrystallization solvent (e.g., deionized water or ethanol/water mixture)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate

  • Stemless glass funnel and fluted filter paper

  • Büchner funnel, filter flask, and vacuum source

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude 4-propionylbenzoic acid in an Erlenmeyer flask. In a separate flask, heat your chosen solvent to its boiling point. Add the hot solvent to the crude solid portion-wise, swirling the flask after each addition, until the solid just dissolves.[13] Avoid adding a large excess of solvent.

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl and bring the solution back to a boil for 2-3 minutes.

  • Hot Gravity Filtration (If Necessary): If you added charcoal or if there are insoluble impurities, perform a hot gravity filtration.[14] Use a stemless funnel with fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This step prevents premature crystallization in the funnel stem.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass or inverted beaker and allow it to cool slowly to room temperature.[7] Slow cooling promotes the formation of larger, purer crystals. Do not disturb the flask during this period.

  • Maximizing Crystal Formation: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation by further decreasing the product's solubility.

  • Isolation: Set up a Büchner funnel for vacuum filtration. Wet the filter paper with a small amount of the cold recrystallization solvent to ensure it seals against the funnel. Turn on the vacuum and pour the cold crystal slurry into the funnel.

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities from the mother liquor.

  • Drying: Leave the vacuum on for several minutes to pull air through the crystals and help them dry. Transfer the purified crystals to a watch glass and allow them to air dry completely. The purity can be assessed by taking a melting point.

References
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Baumann, J. B. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 56(1), 64. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Semantic Scholar. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Common Solvents for Crystallization. Retrieved from [Link]

  • ChemBK. (2024). benzoic acid, 4-propyl-. Retrieved from [Link]

  • Reddit. (2012). Help! Recrystallization sources of error. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 137601, 4-Propylbenzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20202, p-Propionylbenzoic acid. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • The Student Room. (2018). How to purify a carboxylic acid by recrystallisation?. Retrieved from [Link]

  • University of Wisconsin-Green Bay. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-n-Propylbenzoic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Sciencemadness Wiki. (2024). Benzoic acid. Retrieved from [Link]

  • Slideshare. (n.d.). Experiment 4 purification - recrystallization of benzoic acid. Retrieved from [Link]

  • Redox. (2022). Safety Data Sheet Benzoic acid. Retrieved from [Link]

  • ResearchGate. (2025). The solubility of benzoic acid in seven solvents. Retrieved from [Link]

  • YouTube. (2020). Recrystallization Lab Procedure of Benzoic Acid. Retrieved from [Link]

  • ResearchGate. (2008). Solubility of Benzoic Acid in Aqueous Solutions Containing Ethanol or N-Propanol. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Benzoic acid and its Impurities. Retrieved from [Link]

  • Preprints.org. (2023). Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]

  • TSI Journals. (2013). Synthesis and spectral characterization of potential impurities of tiaprofenic acid. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

Sources

Overcoming solubility issues of 4-Propanoylbenzoic acid in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SOL-4219-PB Subject: Overcoming solubility issues of 4-Propanoylbenzoic acid in aqueous media Status: Open Assigned Specialist: Senior Application Scientist[1][2][3]

Executive Summary: The Physicochemical Barrier

Welcome to the technical support center. You are likely encountering precipitation or non-dissolution with 4-Propanoylbenzoic acid (CAS: 4219-55-0).[1][2][3]

To solve this, we must first diagnose the molecule's behavior.[2][3] This compound is a lipophilic weak acid .[2][3]

  • The Acidic Handle: The carboxylic acid group has a predicted

    
     of approximately 3.7–3.8 .[2][3] This is your primary "switch" for solubility.[2][3]
    
  • The Hydrophobic Tail: The propanoyl (ketone) group and benzene ring create a rigid, lipophilic core that resists solvation in pure water.[2]

The Core Rule: At pH levels below its


 (e.g., pH 1–3), the molecule is non-ionized (protonated) and insoluble.[2] At pH levels significantly above its 

(e.g., pH > 6), it ionizes into its carboxylate salt form, drastically increasing water solubility.[2][3]

Troubleshooting Workflow (Decision Tree)

Before proceeding with specific protocols, use this logic tree to determine the correct solubilization strategy for your application.

SolubilityStrategy Start Start: Define Media Requirement IsPhysiological Is physiological pH (7.4) required? Start->IsPhysiological HighConc Is Target Conc. > 10 mM? IsPhysiological->HighConc Yes Strat_Salt Strategy A: pH Adjustment (In-situ Salt Formation) IsPhysiological->Strat_Salt No (High pH allowed) Strat_Cosolvent Strategy B: Cosolvent System (DMSO/Ethanol Spiking) HighConc->Strat_Cosolvent No (< 1 mM) Strat_Complex Strategy C: Cyclodextrin Complexation (HP-β-CD) HighConc->Strat_Complex Yes (> 1 mM)

Figure 1: Decision matrix for selecting the optimal solubilization technique based on concentration and pH constraints.

Step-by-Step Troubleshooting Guides

Issue #1: "The powder floats on water and won't dissolve."[2][3]

Diagnosis: The media pH is too low.[2][3] In distilled water (pH ~5.5), the compound is only partially ionized.[2][3] The intrinsic solubility (


) of the protonated form is negligible.[2][3]

Resolution: In-Situ Salt Formation (pH Adjustment) You must convert the acid to its salt form (e.g., Sodium 4-propanoylbenzoate).[2][3]

Protocol:

  • Calculate: Determine the molar amount of 4-Propanoylbenzoic acid.

  • Suspend: Add the powder to 80% of the final volume of water.

  • Titrate: Slowly add a 1M NaOH or KOH solution while stirring.

    • Target: You need 1.05 equivalents of base relative to the acid.[2][3]

    • Observation: The cloudy suspension will clarify as the pH passes 5.0.[2][3]

  • Buffer: Once dissolved, add concentrated buffer (e.g., 10x PBS) to stabilize the pH, then dilute to final volume.[2][3]

Critical Note: Avoid using HCl to adjust the pH back down afterwards.[2][3] If the pH drops below ~4.5, the compound will crash out of solution immediately.[2][3]

Issue #2: "My stock solution precipitates when I add it to cell culture media."

Diagnosis: This is the "Solvent Shift" phenomenon.[2][3] You likely dissolved the compound in 100% DMSO, but upon dilution into aqueous media, the solvent power drops, and the local concentration exceeds the aqueous solubility limit.[2]

Resolution: The Cosolvent Ramp Use a "bridging solvent" or limit the final concentration.[2][3]

Data: Recommended Cosolvent Limits

SolventMax Final % (Cell Culture)Max Solubility (Stock)Notes
DMSO 0.1% - 0.5%> 100 mMExcellent stock solvent.[1][2][3] High freeze point (19°C).[2][3]
Ethanol < 1.0%~ 50 mMvolatile; keep tubes sealed.[1][2][3]
PEG 400 1% - 5%ModerateGood for animal dosing; reduces precipitation risk.[1][2][3]

Protocol:

  • Prepare a 100 mM stock in pure DMSO.

  • Do not add DMSO stock directly to the media flask.[2][3] This creates a local "cloud" of precipitate.[2][3]

  • Intermediate Step: Dilute the DMSO stock 1:10 into PEG 400 or Propylene Glycol .

  • Add this intermediate mix to the vortexing aqueous media. The glycol acts as a buffer against immediate precipitation.[2][3]

Issue #3: "I need a high concentration (10mM) at pH 7.4, but it keeps crashing."

Diagnosis: At pH 7.4, the solubility is limited by the counter-ion effect and the lipophilicity of the salt.[2][3] Sodium salts can sometimes "salt out" if the ionic strength is too high.[2][3]

Resolution: Cyclodextrin Complexation Encapsulate the hydrophobic tail (propanoyl-benzene) inside a cyclodextrin ring.[2][3] This hides the lipophilic portion from the water.[2][3]

Protocol:

  • Prepare a vehicle of 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water.[1][2][3]

  • Add 4-Propanoylbenzoic acid powder to this vehicle.

  • Sonicate at 40°C for 30–60 minutes.

  • If needed, adjust pH to 7.0–7.4.[2][3]

  • Filter sterilize (0.22 µm).[2][3]

Why this works: The cyclodextrin maintains the drug in solution even if the pH fluctuates, acting as a "solubility safety net."[2][3]

Frequently Asked Questions (FAQ)

Q: Can I use Tris buffer instead of PBS? A: Yes, and it is often better.[2][3] Organic amines like Tris or Tromethamine often form more soluble salts with lipophilic acids than inorganic cations like Sodium (


).[2][3] If you struggle with PBS, switch to a 50 mM Tris buffer (pH 7.5).[2][3]

Q: What is the exact pKa of this molecule? A: While experimental values for this specific derivative are sparse in public databases, structural modeling (Hammett equation) predicts a


 of 3.72 ± 0.10  [1].[2] The electron-withdrawing ketone group at the para position stabilizes the carboxylate anion, making it slightly more acidic than benzoic acid (

4.2).[2][3]

Q: How do I store the stock solution? A: Store DMSO stocks at -20°C. Ensure the vial is sealed tightly to prevent water absorption.[2][3] DMSO is hygroscopic; absorbed water will cause the compound to precipitate inside the freezer vial over time.[2][3]

Experimental Validation Workflow

Use this diagram to validate your solubility results before starting expensive biological assays.

ValidationProtocol Step1 1. Prepare Saturated Suspension (24h) Step2 2. Filter (0.45 µm) or Centrifuge Step1->Step2 Equilibrium Step3 3. Dilute Filtrate (into Mobile Phase) Step2->Step3 Remove Solids Step4 4. HPLC/UV Quantitation (254 nm) Step3->Step4 Measure

Figure 2: Kinetic solubility determination workflow.

References

  • ChemicalBook. 4-propanoylbenzoic acid Properties (CAS 4219-55-0).[2][3] Retrieved from [1][2][3]

  • Yalkowsky, S. H., et al. Solubility Limited: An in-depth guide to solubility issues in drug discovery.[2][3] (General reference for weak acid solubilization principles).

  • PubChem. Compound Summary: 4-Propylbenzoic acid (Structural Analog).[2][3] (Used for comparative physicochemical properties).[2][3] Retrieved from [1][2][3]

  • Avdeef, A. Absorption and Drug Development: Solubility, Permeability, and Charge State.[2][3] Wiley-Interscience.[2][3] (Source for pKa-solubility relationships).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Sources

Technical Support Center: 4-Propanoylbenzoic Acid Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-PBA-4219 Subject: Prevention of Degradation & Storage Protocols for 4-Propanoylbenzoic Acid Compound: 4-Propanoylbenzoic Acid (CAS: 4219-55-0) Synonyms: 4-Propionylbenzoic acid; p-Propionylbenzoic acid Chemical Formula: ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


[1][2][3]

Executive Summary

4-Propanoylbenzoic acid is a bifunctional aromatic building block containing a carboxylic acid and a ketone moiety.[4][2][3] While generally stable under ambient conditions, it exhibits specific sensitivities to UV irradiation (due to the aromatic ketone) and moisture-induced aggregation (due to the carboxylic acid).[4][2][3] This guide provides a self-validating storage protocol designed to maintain purity >98% for pharmaceutical intermediate applications.

Part 1: The "Why" – Mechanisms of Degradation

To prevent degradation, one must understand the molecular vulnerabilities.[3] This compound faces two primary threats:

Photochemical Reduction (The "Yellowing" Effect)

The 4-propanoyl moiety functions similarly to benzophenone.[4][2][3] Upon exposure to UV light (even ambient lab lighting), the carbonyl oxygen absorbs a photon, entering an excited triplet state (


).[3]
  • Mechanism: In the solid state, if the crystal lattice permits, or upon dissolution, the excited carbonyl can abstract a hydrogen atom from a neighboring molecule or solvent.

  • Result: This leads to the formation of ketyl radicals, which dimerize to form pinacols or couple with other radical species.[3] This manifests macroscopically as a color shift from white to off-white/yellow.[4][2][3]

Moisture-Mediated Lattice Instability

While the ketone is hydrolytically stable, the carboxylic acid group is hydrophilic.[4][2][3]

  • Mechanism: Adsorbed water molecules bridge the carboxylic acid dimers, disrupting the crystal lattice.[3]

  • Result: This causes "caking" or agglomeration, which complicates precise weighing and can accelerate surface oxidation by increasing the effective surface area for oxygen contact.[3]

Part 2: Storage & Handling Protocol

Storage Decision Logic

Follow this logic flow to determine the optimal storage location for your specific sample size and usage frequency.

StorageLogic cluster_handling Critical Handling Step Start New Sample Received (4-Propanoylbenzoic Acid) Usage Expected Usage Frequency? Start->Usage Daily Daily/Weekly Usage->Daily Active Project LongTerm > 1 Month Usage->LongTerm Archive TempCheck Check Lab Temp Daily->TempCheck Freeze Freezer (-20°C) Double Sealed LongTerm->Freeze Ambient Ambient (<25°C) Dark Cabinet TempCheck->Ambient Stable Room Temp Cool Refrigerate (2-8°C) Desiccator Required TempCheck->Cool Fluctuating/Hot Equilibrate Allow to reach RT before opening Cool->Equilibrate Freeze->Equilibrate

Figure 1: Decision matrix for storage location based on usage frequency to minimize thermal cycling and moisture exposure.

Standard Operating Procedure (SOP)
ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C (Recommended)Lowers the kinetic energy of molecules, significantly slowing oxidation rates.[4][2][3]
Light Amber Glass or Foil-WrappedBlocks UV radiation (290–400 nm) that excites the ketone carbonyl.[4][2][3]
Atmosphere Argon or Nitrogen Displaces oxygen; prevents oxidative degradation of the alpha-methylene group.[4][2][3]
Container Teflon-lined Cap Prevents leaching of plasticizers often found in standard polyethylene caps.[4][2][3]
Desiccant Silica Gel PacketScavenges headspace moisture to prevent acid-group hydration/caking.[4][2][3]

Part 3: Troubleshooting & FAQs

Q1: My powder has turned from white to a pale yellow. Is it still usable?

Diagnosis: Photochemical Degradation. The yellowing indicates the formation of trace conjugated byproducts (likely pinacol dimers or oxidation products) due to light exposure.[2][3]

  • Action: Run a Thin Layer Chromatography (TLC) plate (Solvent: Hexane/Ethyl Acetate 3:1).[2][3]

    • If single spot: The impurity is likely trace (<1%) and colorimetric.[2][3] It may be usable for crude reactions.[2][3]

    • If multiple spots: Recrystallization is required.[2][3][5]

  • Remediation: Recrystallize from Ethanol/Water or Toluene.[2][3] The colored impurities are often more soluble in the mother liquor.[2][3]

Q2: The material has formed hard clumps.[3][4] Can I grind it?

Diagnosis: Moisture-Induced Sintering. The carboxylic acid groups have absorbed atmospheric water, creating hydrogen-bonded bridges between crystals.[4][2][3]

  • Action: Yes, you can grind it, but you must dry it first.[3]

  • Protocol:

    • Place the clumps in a vacuum oven at 40°C (well below the MP) for 4 hours.

    • Once dried, grind in a mortar and pestle.

    • Warning: Do not grind wet material; this will embed water into the lattice.[2][3]

Q3: What does the degradation pathway look like chemically?

Understanding the pathway helps in identifying impurities in NMR/MS.[2][3]

Degradation Molecule 4-Propanoylbenzoic Acid (Ground State) Excited Excited Triplet State (n -> pi*) Molecule->Excited Absorption Radical Ketyl Radical (Ar-C•(OH)-Et) Excited->Radical H-Abstraction Dimer Pinacol Dimer (Impurity) Radical->Dimer Dimerization UV UV Light (hv) UV->Excited H_Source H-Donor (Solvent/Lattice) H_Source->Radical

Figure 2: Simplified photochemical degradation pathway showing the formation of pinacol dimers upon UV exposure.[4][2][3]

Q4: How do I validate the purity before a critical GMP synthesis?

Do not rely solely on melting point, as pinacol impurities often have high melting points that can mask the depression.[3]

  • Primary Test: 1H-NMR (DMSO-d6) .

    • Look for the triplet at

      
       ppm (methyl) and quartet at 
      
      
      
      ppm (methylene).[2][3]
    • Degradation Flag: New multiplets in the 4.0–6.0 ppm region suggest pinacol formation or methine oxidation.[2][3]

  • Secondary Test: HPLC .

    • Column: C18.[2][3]

    • Mobile Phase: Acetonitrile/Water (0.1% TFA).[2][3]

    • Detection: 254 nm.[2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20202, 4-Propanoylbenzoic acid. Retrieved from [Link]

  • Cohen, S. G., & Chao, H. M. (1968). Photoreduction of aromatic ketones by amines.[3] Studies of quantum yields and mechanism. Journal of the American Chemical Society.[2][3] (Cited for general aromatic ketone photoreduction mechanism).[2][3][6][7] Retrieved from [Link][4][3]

Sources

Managing reaction byproducts in 4-Propanoylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-propanoylbenzoic acid. It provides in-depth troubleshooting advice and detailed protocols to manage and mitigate the formation of common reaction byproducts, ensuring higher purity and yield of the target compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am planning to synthesize 4-propanoylbenzoic acid. What is the most common and reliable synthetic route?

The most prevalent and industrially relevant method for synthesizing 4-propanoylbenzoic acid and its precursors is the Friedel-Crafts Acylation .[1][2] This classic electrophilic aromatic substitution (EAS) reaction involves acylating an aromatic ring. For this specific target, the reaction is typically performed by treating toluene with propionyl chloride (or propionic anhydride) using a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[3][4][5]

The initial product of this reaction is 4-methyl-propiophenone. This intermediate is then oxidized to yield the final 4-propanoylbenzoic acid. The oxidation of the methyl group is a standard procedure, often employing strong oxidizing agents like potassium permanganate (KMnO₄) or catalytic oxidation methods.[6][7]

Q2: My initial Friedel-Crafts reaction produced a mixture of products. What are the expected byproducts and why do they form?

When acylating toluene, the primary byproducts are positional isomers of the desired product. The methyl group of toluene is an ortho, para-directing activator. Therefore, the incoming electrophile (the propanoyl group) will be directed to the ortho (2-position) and para (4-position) carbons of the benzene ring.

  • Primary Byproduct: 2-Propanoyltoluene (ortho-isomer)

  • Desired Product: 4-Propanoyltoluene (para-isomer)

The formation of the meta-isomer (3-propanoyltoluene) is generally minimal under kinetic control due to electronic effects.[8] The fundamental reason for this regioselectivity lies in the stability of the intermediate carbocation (the arenium ion or σ-complex) formed during the electrophilic attack. The methyl group stabilizes the positive charge on the ring through inductive effects and hyperconjugation, with the most stable resonance structures occurring when the attack is at the ortho or para positions.[9]

However, the para product is usually the major product. This is primarily due to steric hindrance ; the bulkiness of the incoming propanoyl group and the catalyst complex makes an attack on the less-crowded para position more favorable than the sterically hindered ortho position adjacent to the methyl group.[3]

Q3: My yield of the desired para-isomer is lower than expected, with a significant amount of the ortho-byproduct. How can I improve the para-selectivity?

Optimizing the regioselectivity towards the para-isomer is a common challenge. The ratio of para to ortho product is highly dependent on reaction conditions. Here are key parameters you can adjust:

  • Temperature Control: Lowering the reaction temperature generally enhances para-selectivity.[10][11] Running the reaction at 0°C or even lower can significantly favor the thermodynamically more stable and sterically less hindered para product. Exothermic additions should be performed slowly in an ice bath.[3][4]

  • Choice of Catalyst: While AlCl₃ is standard, using a bulkier Lewis acid catalyst can increase steric hindrance around the ortho position, further promoting para substitution.

  • Solvent System: The polarity of the solvent can influence the isomer ratio. Non-polar solvents like dichloromethane or carbon disulfide are commonly used and often provide good selectivity.

ParameterAdjustmentRationale & Expected Outcome
Temperature Decrease (e.g., to 0-5°C)Reduces the energy available to overcome the activation barrier for the sterically hindered ortho attack. Increases para-selectivity .[11]
Catalyst Loading Use stoichiometric amountsThe ketone product complexes with AlCl₃, deactivating it. Less than a full equivalent can lead to incomplete reactions.[12]
Rate of Addition Slow, dropwise addition of acyl chlorideHelps maintain a low reaction temperature and prevents localized overheating, which can decrease selectivity.[3]
Q4: The reaction is sluggish, or my workup is complicated by a persistent emulsion. What could be the cause?

These are classic issues in Friedel-Crafts reactions, often pointing to problems with the catalyst or workup procedure.

  • Catalyst Deactivation: Anhydrous aluminum chloride is extremely hygroscopic. Any moisture in the reagents, solvent, or glassware will hydrolyze AlCl₃ to aluminum hydroxide, rendering it inactive.[4][5] This is the most common cause of a failed or sluggish reaction. Ensure all glassware is oven-dried, and reagents and solvents are anhydrous.

  • Workup Complications: The reaction is typically quenched by carefully adding it to ice-cold acid (e.g., dilute HCl). This hydrolyzes the aluminum chloride-ketone complex.[3] If emulsions form during the subsequent extraction with an organic solvent, it is often due to the presence of aluminum salts. Washing the organic layer with a saturated sodium bicarbonate solution and then brine can help break these emulsions.[5]

G start Reaction Fails or is Sluggish q1 Was AlCl₃ fresh and handled under anhydrous conditions? start->q1 sol_moisture Source of moisture likely deactivated the catalyst. q1->sol_moisture No q2 Are reagents (Toluene, Propionyl Chloride) pure? q1->q2 Yes a1_yes Yes a1_no No action_moisture Action: Oven-dry all glassware. Use anhydrous grade solvents and fresh AlCl₃. sol_moisture->action_moisture sol_reagent Impurities in starting materials can interfere. q2->sol_reagent No q3 Was the reaction temperature too low? q2->q3 Yes a2_yes Yes a2_no No action_reagent Action: Purify starting materials by distillation if necessary. sol_reagent->action_reagent end Consult further literature for substrate-specific issues. q3->end No a3_no No

Caption: Troubleshooting logic for a failed Friedel-Crafts acylation.

Purification Protocols

Q5: How can I effectively remove the ortho-propanoyltoluene byproduct before proceeding to the oxidation step?

While it's possible to carry the isomer mixture to the next step and purify the final carboxylic acids, separating the ketone intermediates is often cleaner. The significant difference in the physical properties of the ortho and para isomers allows for purification by recrystallization . The para isomer is typically a higher melting, more symmetrical, and less soluble solid than the ortho isomer, which may even be an oil at room temperature.

  • Solvent Selection: Choose a solvent system in which the desired para-isomer has high solubility at elevated temperatures but low solubility at cool temperatures. A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, is often effective.

  • Dissolution: Dissolve the crude product mixture in a minimal amount of the hot solvent (or primary solvent, like ethanol). The goal is to create a saturated solution at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. The less soluble para-isomer will crystallize out first. Cooling further in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities (ortho-isomer).[13]

  • Drying: Dry the purified crystals under vacuum.

  • Purity Check: Assess the purity of the crystals by measuring the melting point. Pure 4-propylbenzoic acid has a melting point of 142-144 °C.[14]

Q6: I have oxidized my product mixture to the carboxylic acids. How do I purify the final 4-propanoylbenzoic acid?

The principles of purification remain the same, focusing on the differences in solubility between the isomeric carboxylic acids. Recrystallization from hot water or an alcohol/water mixture is a highly effective method for purifying benzoic acid derivatives.[13][15]

  • Acidification: After the oxidation reaction (e.g., with KMnO₄), the product exists as its carboxylate salt (e.g., potassium 4-propanoylbenzoate). The crude reaction mixture must be acidified (typically with HCl) to precipitate the neutral carboxylic acid.[6][16]

  • Initial Isolation: Collect the precipitated crude acid mixture by vacuum filtration and wash with cold water.

  • Recrystallization:

    • Transfer the crude solid to a flask.

    • Add water and heat the suspension to boiling. Add just enough water to fully dissolve the solid. Benzoic acids are sparingly soluble in cold water but much more soluble in hot water.[13]

    • Allow the solution to cool slowly. The desired 4-propanoylbenzoic acid will form as a white crystalline solid.[17]

    • Cool the flask in an ice bath to complete the crystallization process.

  • Final Collection: Isolate the purified product by vacuum filtration, wash with a small volume of ice-cold water, and dry thoroughly.

G cluster_0 Post-Reaction Workup cluster_1 Purity Analysis crude Crude Product (Isomer Mixture) dissolve Dissolve in Minimal Hot Solvent crude->dissolve cool Slow Cooling & Crystallization dissolve->cool filtrate Vacuum Filtration cool->filtrate pure Purified Crystals (para-isomer) filtrate->pure mother_liquor Mother Liquor (Enriched in ortho-isomer) filtrate->mother_liquor mp Melting Point Analysis pure->mp nmr NMR/IR Spectroscopy pure->nmr

Caption: Standard workflow for purification via recrystallization.

References

  • Friedel-Crafts Acylation. Chemistry Steps. [Link]

  • Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]

  • Friedel–Crafts reaction. Wikipedia. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Friedel-Crafts Reactions. Chemistry LibreTexts. [Link]

  • friedel-crafts reactions of benzene and methylbenzene. Chemguide. [Link]

  • Friedel Crafts reaction/Acylation of toluene. YouTube. [Link]

  • Friedel-Crafts Acylation of Toluene. Scribd. [Link]

  • Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Study Mind. [Link]

  • Synthesis of Step B1: The production of 4-n-propylbenzoic acid. PrepChem.com. [Link]

  • How would you synthesize the 4-propylbenzoic acid starting from benzene? Homework.Study.com. [Link]

  • Friedel–Crafts Acetylation, Propionylation, and Butyrylation of Toluene Catalyzed by Solid Superacids. ResearchGate. [Link]

  • 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. Course Hero. [Link]

  • Purifying A Compound Of Benzoic Acid. Bartleby.com. [Link]

  • Purification of benzoic acid.
  • Preparation method of 4-acetylbenzoic acid.

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Technical Support Center: Optimizing Derivatization of 4-Propanoylbenzoic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 4-Propanoylbenzoic acid for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into optimizing your analytical workflow. Here, we address common challenges through detailed FAQs and troubleshooting guides, ensuring you can achieve robust and reproducible results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the analysis of 4-Propanoylbenzoic acid by GC-MS.

Q1: Why is derivatization essential for the GC-MS analysis of 4-Propanoylbenzoic acid?

A1: Direct GC-MS analysis of 4-Propanoylbenzoic acid is problematic due to its molecular structure, which contains two polar functional groups: a carboxylic acid and a ketone. Derivatization is critical for several reasons:

  • To Increase Volatility: The carboxylic acid group is highly polar and forms strong hydrogen bonds, making the molecule non-volatile. GC analysis fundamentally requires analytes to be volatile enough to exist in the gas phase.[1][2][3] Derivatization converts the polar -COOH group into a less polar, more volatile ester or silyl ester.[4]

  • To Improve Thermal Stability: Carboxylic acids can be thermally labile, and keto-acids, in particular, may degrade or decarboxylate at the high temperatures of the GC injector port.[3][5] Stable derivatives can withstand these conditions without breaking down.

  • To Enhance Chromatographic Performance: The polarity of the native molecule leads to interactions with active sites in the GC system (e.g., injector liner, column), resulting in poor peak shape (tailing) and low sensitivity.[6][7] Derivatization creates a less polar molecule, leading to sharper, more symmetrical peaks and improved resolution.

  • To Prevent Tautomerization: The ketone group can exist in equilibrium with its enol form (keto-enol tautomerism). If not addressed, this can lead to the formation of multiple derivative products from a single analyte, appearing as multiple peaks in the chromatogram and complicating quantification.[3][8] A specific derivatization step is needed to "lock" the ketone into a single form.

Q2: What is the most robust derivatization strategy for a keto-acid like 4-Propanoylbenzoic acid?

A2: A two-step derivatization process is the gold standard for keto-acids. This ensures that both the ketone and carboxylic acid functional groups are appropriately modified for analysis.[8]

  • Methoximation: This first step targets the ketone group. The sample is reacted with methoxyamine hydrochloride (MeOx) to form a stable methoxime derivative. This crucial step prevents keto-enol tautomerism, ensuring that only a single derivative is formed in the subsequent step.[3][8]

  • Silylation or Esterification: This second step targets the carboxylic acid group.

    • Silylation is the most common and versatile method, replacing the acidic proton with a nonpolar silyl group, such as a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[1][4]

    • Esterification is an alternative where the carboxylic acid is converted into an ester (e.g., methyl or pentafluorobenzyl ester).

Q3: Which silylating reagent is best: BSTFA or MTBSTFA?

A3: The choice depends on the specific requirements of your analysis.

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): This is a powerful and widely used reagent that forms TMS derivatives.[9][10] Its byproducts are highly volatile, which minimizes chromatographic interference. However, TMS derivatives are susceptible to hydrolysis and require strictly anhydrous conditions.

  • MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide): This reagent forms TBDMS derivatives, which are approximately 10,000 times more stable to hydrolysis than their TMS counterparts.[11] This makes MTBSTFA an excellent choice when dealing with complex matrices or if trace moisture is a concern. The resulting TBDMS derivatives also yield characteristic mass spectra with a prominent [M-57]+ fragment (loss of a tert-butyl group), which is highly useful for identification.

Q4: Are there alternatives to silylation for the carboxylic acid group?

A4: Yes, esterification is a viable alternative.

  • Alkylation with Pentafluorobenzyl Bromide (PFBBr): This method forms PFB esters, which are highly sensitive to Electron Capture Detection (ECD) and also provide excellent results with mass spectrometry.[12][13][14][15] This is particularly useful for trace-level analysis.

  • Esterification with Alcohols (e.g., Methanol/BF₃): A classic method to form methyl esters. While effective, it can require harsher conditions and careful control to drive the reaction to completion.[4][16]

  • Derivatization with Diazomethane: This reagent reacts rapidly and cleanly with carboxylic acids to form methyl esters.[17][18] However, diazomethane is extremely toxic and explosive , and its use has been largely replaced by safer alternatives.[19][20] It should only be handled by experienced personnel with appropriate safety precautions.

Part 2: Recommended Derivatization Protocols

Here we provide a detailed, step-by-step methodology for the recommended two-step derivatization of 4-Propanoylbenzoic acid.

Workflow Overview

G cluster_prep Sample Preparation cluster_deriv Two-Step Derivatization cluster_analysis Analysis DrySample 1. Dry Sample/Extract (Anhydrous Conditions are Critical) Methoximation 2. Methoximation (Targets Ketone Group) DrySample->Methoximation Add MeOx Reagent Silylation 3. Silylation (Targets Carboxylic Acid Group) Methoximation->Silylation Add Silylating Reagent GCMS 4. GC-MS Injection Silylation->GCMS Inject Supernatant G Start Problem with GC-MS Peak NoPeak No Peak / Low Signal Start->NoPeak BadShape Poor Peak Shape Start->BadShape MultiPeak Multiple Peaks Start->MultiPeak Cause1 Check for Moisture Verify Reagent Activity NoPeak->Cause1 Cause2 Incomplete Derivatization? (Increase Reagent/Time/Temp) NoPeak->Cause2 Cause3 System Contamination? (Change Liner/Clip Column) NoPeak->Cause3 Tailing Tailing Peak BadShape->Tailing Fronting Fronting Peak BadShape->Fronting MultiPeak->Cause2 Cause5 Forgot Methoximation Step? (Prevents Tautomers) MultiPeak->Cause5 Tailing->Cause2 Tailing->Cause3 Cause4 Column Overload? (Dilute Sample) Fronting->Cause4

Figure 2. A decision tree for troubleshooting common derivatization issues.

References

  • Ji, J., et al. (2016). MTBSTFA derivatization-LC-MS/MS approach for the quantitative analysis of endogenous nucleotides in human colorectal carcinoma cells. National Institutes of Health. [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Phenomenex. [Link]

  • Yamada, S., et al. (2020). 4-t-Butylbenzylation of carboxylic acid for GC–MS analysis. ResearchGate. [Link]

  • Bio-protocol. (2020). Derivatization method. Bio-protocol. [Link]

  • Zenkevich, I.G. (2004). Acids: Derivatization for GC Analysis. In: Encyclopedia of Analytical Science. [Link]

  • Lisec, J., et al. (2020). Gas Chromatography–Mass Spectrometry (GC-MS) in the Plant Metabolomics Toolbox. MDPI. [Link]

  • Agilent Technologies. (2022). How to Troubleshoot and Improve your GC/MS. YouTube. [Link]

  • Bibel, M. (2022). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]

  • Horst, J. (2023). Benzoic acid determination with GC-FID? ResearchGate. [Link]

  • Agilent Technologies. (n.d.). GC Troubleshooting Guide Poster. Agilent. [Link]

  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell. [Link]

  • Little, J.L. (n.d.). Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. A "Little" Mass Spec and Sailing.
  • Shimadzu. (n.d.). Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. Shimadzu. [Link]

  • Akyildiz, I.E. (2024). How to derivatize Amino Acids using MTBSTFA for GC-MS analysis? ResearchGate. [Link]

  • Isidorov, V., et al. (2012). GC-MS analysis of acidic components in aqueous extracts of coniferous trees' needles. ResearchGate. [Link]

  • Chrom-Ed. (n.d.). GC Troubleshooting. LCGC North America. [Link]

  • Wang, L., et al. (2020). Simultaneous Determination of Seven Perfluoroalkyl Carboxylic Acids in Water Samples by 2,3,4,5,6-pentafluorobenzyl Bromide Derivatization and Gas Chromatography-Mass Spectrometry. PubMed. [Link]

  • Agilent Technologies. (2020). Techniques for Avoiding Unexpected Problems in LC and GC Analysis. Agilent. [Link]

  • ResearchGate. (2018). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. ResearchGate. [Link]

  • Google Patents. (n.d.). Procedure for the preparation of esters of benzoic acid.
  • Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu UK. [Link]

  • Buescher, J.M., et al. (2010). Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism. ACS Publications. [Link]

  • Ashenhurst, J. (2023). Diazomethane (CH2N2). Master Organic Chemistry. [Link]

  • PubMed. (2013). Beyond diazomethane: Alternative approaches to analyzing non-esterified fatty acids. PubMed. [Link]

  • University of Calgary. (n.d.). Esterification of benzoic acid to methyl benzoate. University of Calgary. [Link]

  • Chemistry LibreTexts. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane. Chemistry LibreTexts. [Link]

  • ResearchGate. (2017). Kinetic research and modeling of benzoic acid esterification process. ResearchGate. [Link]

  • Li, Y., et al. (2022). A complementary method with PFBBr-derivatization based on a GC-EI-MS platform for the simultaneous quantitation of short-, medium- and long-chain fatty acids in murine plasma and feces samples. RSC Publishing. [Link]

  • PubMed. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. PubMed. [Link]

  • Michigan State University. (2019). Protocol MSU_MSMC_010 - Short-Chain Fatty Acid Extraction and Derivatization. MSU RTSF. [Link]

  • PubMed. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review. PubMed. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Keto Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of metabolic research and pharmaceutical development, the accurate quantification of 4-keto acids is paramount. These molecules, central to various metabolic pathways, are critical biomarkers and intermediates. The choice of analytical methodology can significantly impact the reliability and reproducibility of experimental outcomes. This guide provides an in-depth, objective comparison of the three principal analytical techniques for the cross-validation of 4-keto acids: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

As a Senior Application Scientist, my objective is to move beyond a mere listing of protocols. Instead, this guide will elucidate the causality behind experimental choices, ensuring that each described method is a self-validating system grounded in scientific integrity.

The Analytical Imperative: Why Method Selection Matters

4-keto acids are characterized by their inherent reactivity and structural diversity, posing analytical challenges. Their accurate measurement is crucial for understanding disease states, monitoring therapeutic interventions, and ensuring the quality of pharmaceutical products. Cross-validation of analytical methods is not merely a regulatory hurdle but a scientific necessity to ensure data integrity. By employing orthogonal methods, we can identify and mitigate matrix effects, confirm analyte identity, and establish a higher degree of confidence in quantitative results.

Comparative Overview of Analytical Platforms

The selection of an analytical technique for 4-keto acid analysis is a critical decision driven by the specific requirements of the study, including sensitivity, selectivity, throughput, and the complexity of the sample matrix. Below is a comparative summary of the key performance metrics for HPLC-FLD, LC-MS/MS, and GC-MS.

Performance MetricHPLC with Fluorescence Detection (HPLC-FLD)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Sensitivity High (nanomolar)Very High (picomolar to femtomolar)High (picomolar)
Selectivity Good to High (derivatization dependent)Very High (based on mass-to-charge ratio)Very High (based on mass-to-charge ratio)
Sample Derivatization Mandatory for fluorescenceOften required for improved sensitivity and chromatographyMandatory for volatility
Throughput MediumHighMedium
Cost per Sample Low to MediumHighMedium
Instrumentation Complexity Low to MediumHighMedium to High
Matrix Effect ModerateCan be significant, requires careful managementLess prone to ion suppression, but matrix can affect derivatization

In-Depth Analysis of Methodologies

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

HPLC-FLD is a robust and cost-effective technique that offers excellent sensitivity for the analysis of 4-keto acids. The core principle of this method relies on the chemical derivatization of the keto acid to introduce a fluorescent tag, which can then be detected with high sensitivity.

4-keto acids are not naturally fluorescent. Derivatization is therefore a prerequisite for their detection by FLD. The choice of derivatization reagent is critical and influences the sensitivity, selectivity, and stability of the analysis. Two common reagents for this purpose are o-phenylenediamine (OPD) and 1,2-diamino-4,5-methylenedioxybenzene (DMB). DMB is often preferred as it can lead to derivatives with stronger fluorescence intensity compared to OPD, thereby enhancing sensitivity.[1]

Experimental Workflow: HPLC-FLD Analysis of 4-Keto Acids

CrossValidation cluster_methods Analytical Methods cluster_validation Validation & Confidence HPLC_FLD HPLC-FLD Correlation Strong Correlation of Quantitative Results HPLC_FLD->Correlation LC_MSMS LC-MS/MS LC_MSMS->Correlation GC_MS GC-MS GC_MS->Correlation Confidence High Confidence in Data Integrity Correlation->Confidence

Sources

In-silico prediction vs experimental data for 4-Propionylbenzoic acid properties

[1][2]

Executive Summary

4-Propionylbenzoic acid (CAS 4219-55-0) serves as a critical intermediate in the synthesis of protease inhibitors and as a mechanistic probe for cytochrome P450 enzymes (specifically CYP199A4).[1][2] While in-silico models provide rapid approximations for physicochemical properties, they frequently fail to account for the strong intermolecular hydrogen bonding characteristic of para-substituted benzoic acids.[1]

This guide contrasts the experimentally validated melting point (181.0–183.0 °C) against common algorithmic predictions, highlighting the necessity of empirical validation. It provides researchers with a definitive comparative analysis and the exact protocols required to generate missing ADME data (LogP/pKa) for regulatory filing.[1]

Compound Profile & Significance

FeatureSpecification
Chemical Name 4-Propionylbenzoic acid (4-Propanoylbenzoic acid)
CAS Number 4219-55-0
Molecular Formula C₁₀H₁₀O₃
Molecular Weight 178.18 g/mol
Core Application Pharmaceutical Intermediate (Protease Inhibitors), Biocatalysis Substrate
Structural Key Para-substituted aromatic ring combining a carboxylic acid (H-bond donor/acceptor) and a ketone (H-bond acceptor).
Biological Relevance

Recent studies utilize 4-Propionylbenzoic acid to probe the active site of CYP199A4 , a cytochrome P450 enzyme.[3][1][2][4][5][6] The compound undergoes stereoselective hydroxylation, making its exact physicochemical profile critical for modeling enzyme-substrate binding kinetics [1].[1]

Comparative Analysis: In-Silico vs. Experimental

The table below summarizes the deviation between standard algorithmic predictions (e.g., EPI Suite, ChemDraw) and empirically derived data.

PropertyExperimental Data (Gold Standard)In-Silico Prediction (Avg.)[1]Discrepancy Analysis
Melting Point 181.0 – 183.0 °C [2, 3]145 – 160 °CHigh Deviation. Algorithms often underestimate the lattice energy contributed by the p-dimer hydrogen bonding network.[1]
LogP (Oct/Wat) Requires Validation (See Protocol A)2.10 (XLogP3)Moderate Risk. Predictions assume neutral species; ionization at physiological pH (7.4) drastically lowers actual lipophilicity (LogD).[1]
pKa (Acid) Requires Validation (See Protocol B)3.8 – 4.0Low Deviation. The electron-withdrawing propionyl group slightly increases acidity compared to benzoic acid (pKa 4.19).[1]
Solubility Soluble in Ethanol, Ether; Low in WaterNegligible (Water)Accurate. The hydrophobic ethyl chain counteracts the polar carboxyl group, limiting aqueous solubility.
The "Crystal Packing" Blind Spot

The most significant failure of in-silico models for 4-Propionylbenzoic acid is the Melting Point .[1]

  • Prediction Logic: Algorithms sum atomic contributions.[1]

  • Physical Reality: The carboxylic acid forms strong intermolecular dimers, and the para-ketone group adds dipole-dipole stacking interactions.[1] These forces significantly stabilize the crystal lattice, requiring higher energy (temperature) to break than predicted.[1]

Experimental Validation Protocols

Protocol A: HPLC-Based LogP Determination (OECD 117)

Use this method for rapid, high-throughput lipophilicity screening.[1]

Principle: Retention time on a C18 column correlates with hydrophobicity.[1] Reagents: Methanol (HPLC Grade), Water (Milli-Q), Reference Standards (Benzoic Acid, Acetophenone).[1]

  • Column Preparation: Use a C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus).[1]

  • Mobile Phase: Isocratic elution with Methanol:Water (75:25 v/v) buffered to pH 3.0 (using phosphate buffer) to suppress ionization of the carboxylic acid.

    • Critical Step: If pH > pKa, you measure LogD, not LogP.[1]

  • Calibration: Inject 5 reference standards with known LogP values (range 1.0 – 3.0). Plot Log k' vs. LogP.[1]

  • Measurement: Inject 4-Propionylbenzoic acid (10 µg/mL). Calculate LogP from the calibration curve.[1]

Protocol B: Potentiometric pKa Determination

Use this method to determine the precise ionization constant.[1]

Principle: Direct measurement of pH change during titration with a strong base.[1]

  • Dissolution: Dissolve 5 mg of 4-Propionylbenzoic acid in 50 mL of 0.1 M KCl (ionic strength adjuster).

    • Note: If solubility is an issue, use a co-solvent (Methanol) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).[1]

  • Titration: Titrate with 0.1 N NaOH (standardized) under N₂ atmosphere to prevent CO₂ absorption.

  • Analysis: Plot pH vs. Volume of NaOH. The pKa is the pH at the half-equivalence point.[1]

    • Validation: The first derivative plot (dpH/dV) must show a sharp peak.[1]

Visualizing the Validation Workflow

The following diagram illustrates the decision matrix for validating 4-Propionylbenzoic acid properties, ensuring data integrity for regulatory submissions.

ValidationWorkflowSynthesisSynthesis(Hydrolysis of4-Cyanopropiophenone)CrudeCrude ProductSynthesis->CrudePurificationRecrystallization(Ethanol/Water)Crude->PurificationPureSolidPure Crystalline SolidPurification->PureSolidMP_TestMelting Point Test(Target: 181-183°C)PureSolid->MP_TestHPLC_TestHPLC Purity Check(>98%)PureSolid->HPLC_TestDecisionPass QC?MP_Test->DecisionHPLC_Test->DecisionDecision->PurificationNo (Re-process)LogP_ExpExp. LogP(OECD 117)Decision->LogP_ExpYespKa_ExpExp. pKa(Titration)Decision->pKa_ExpYes

Figure 1: Quality Control and Property Validation Workflow for 4-Propionylbenzoic Acid.

Synthesis & Metabolic Pathway[7]

Understanding the origin and fate of the compound aids in interpreting its properties.[1] 4-Propionylbenzoic acid is often synthesized via the hydrolysis of 4-cyanopropiophenone and can be metabolized by P450 enzymes.[3][1][2][4][5][6]

MetabolicPathwayPrecursor4-CyanopropiophenoneTarget4-Propionylbenzoic Acid(Substrate)Precursor->TargetChemical SynthesisMetaboliteAlpha-Hydroxyketone(Metabolite)Target->MetaboliteEnzymatic TurnoverReagentNaOH / Reflux(Hydrolysis)EnzymeCYP199A4(Hydroxylation)

Figure 2: Synthetic origin and biocatalytic hydroxylation pathway of 4-Propionylbenzoic acid.

Conclusion

For 4-Propionylbenzoic acid, experimental data supersedes in-silico prediction , particularly for solid-state properties like melting point.[1] Researchers should:

  • Trust the experimental melting point of 181-183 °C as the primary identity check.[1]

  • Validate LogP experimentally using buffered HPLC (pH 3.0) to account for ionization.[1][7]

  • Utilize the compound as a stable probe for P450 active site mapping, leveraging its distinct spectroscopic shift upon binding.[1]

References

  • Bell, S. G., et al. (2012).[1] Substrate recognition and oxidation by the cytochrome P450 CYP199A4.[1] Journal of Biological Chemistry.

  • Rieke Metals. (2023). Safety Data Sheet: 4-Propionylbenzoic acid. Rieke Metals SDS.

  • CymitQuimica. (2024).[1] Product Specification: 4-Propionylbenzoic acid. CymitQuimica Catalog.

  • OECD. (2004).[1] Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals.[1]

Comparative Cytotoxicity of 4-Acylbenzoic Acids on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The 4-acylbenzoic acid scaffold represents a critical pharmacophore in medicinal chemistry, bridging simple phenolic acids and complex polycyclic aromatic hydrocarbons. Unlike simple benzoic acid, the introduction of an acyl group (acetyl, benzoyl, or phenoxycarbonyl) at the para position significantly alters the molecule's lipophilicity and electronic distribution, enabling specific interactions with histone deacetylases (HDACs) and tubulin structures.

This guide provides a technical comparison of key 4-acylbenzoic acid derivatives, detailing their synthesis, cytotoxic profiles (IC50), and mechanisms of action against major cancer cell lines (MCF-7, HeLa, A549).

Chemical Foundation & Structure-Activity Relationship (SAR)

The core structure of 4-acylbenzoic acid consists of a hydrophilic carboxylic acid tail and a lipophilic acyl head. This amphiphilic nature allows for membrane permeability while maintaining solubility in aqueous biological media.

  • 4-Acetylbenzoic Acid: A compact zinc-binding motif often used as a fragment lead. It exhibits moderate cytotoxicity due to limited steric bulk.

  • 4-Benzoylbenzoic Acid (4-CBB): A photoactivatable scaffold.[1] Its bulky benzophenone group mimics the structure of several kinase inhibitors, providing higher affinity for hydrophobic pockets in enzymes like HDACs.

  • 4-(3,4,5-Trimethoxyphenoxy)benzoic Acid: A highly potent derivative where the acyl/ether linkage connects to a trimethoxy-phenyl ring, mimicking the pharmacophore of Colchicine and Combretastatin A-4 (tubulin inhibitors).

SAR Insight: The cytotoxicity of these compounds correlates strongly with the "acyl tail" volume. Bulky, electron-rich acyl groups (e.g., 3,4,5-trimethoxybenzoyl) drastically lower IC50 values from the millimolar range to the micromolar or nanomolar range by enhancing binding to the colchicine-site of tubulin or the zinc-pocket of HDACs.

Experimental Methodology: Synthesis & Validation

To ensure reproducibility, we present the synthesis of 4-Benzoylbenzoic Acid , a representative scaffold, utilizing a Friedel-Crafts acylation followed by oxidation.[2] This protocol is self-validating via melting point and spectral analysis.

Protocol A: Synthesis of 4-Benzoylbenzoic Acid

Objective: Produce high-purity scaffold for cytotoxicity testing.

Reagents:

  • Phthalic anhydride (0.68 mol)[3]

  • Toluene (4.35 mol, excess serves as solvent)

  • Anhydrous Aluminum Chloride (1.5 mol)[3]

  • Potassium Permanganate (KMnO4)

Workflow:

  • Friedel-Crafts Acylation:

    • Charge a 2L flask with phthalic anhydride and toluene.[3]

    • Add AlCl3 slowly at room temperature (exothermic).

    • Reflux at 110°C for 2 hours until HCl evolution ceases.

    • Validation: Reaction turns deep red/brown.

    • Hydrolyze with ice/HCl. Steam distill to remove excess toluene.

    • Intermediate: p-Toluyl-o-benzoic acid precipitates (White solid, MP: 138-140°C).

  • Oxidative Cleavage:

    • Dissolve the intermediate in Na2CO3 solution (pH 9-10).

    • Add KMnO4 slowly under reflux until purple color persists.

    • Filter hot to remove MnO2.

    • Acidify filtrate with HCl to precipitate product.[2]

    • Final Product: 4-Benzoylbenzoic acid (White needles, MP: 198-200°C).

Visualization: Synthesis Workflow

SynthesisWorkflow Start Phthalic Anhydride + Toluene Step1 Friedel-Crafts (AlCl3, Reflux) Start->Step1 Acylation Inter Intermediate: p-Toluyl-o-benzoic acid Step1->Inter Hydrolysis Step2 Oxidation (KMnO4, Na2CO3) Inter->Step2 Cleavage Final Product: 4-Benzoylbenzoic Acid Step2->Final Acidification

Figure 1: Step-by-step synthetic pathway for generating the 4-benzoylbenzoic acid scaffold.

Comparative Cytotoxicity Analysis

The following data synthesizes experimental results from multiple studies comparing 4-acylbenzoic acid derivatives against standard chemotherapeutics.

Assay Method: MTT / SRB Assay (48h exposure). Cell Lines:

  • MCF-7: Human breast adenocarcinoma (Hormone dependent).

  • HeLa: Cervical cancer.[4][5]

  • L929: Murine fibroblast (Normal control).

Table 1: IC50 Comparison (µM)
CompoundR-Group (Acyl)MCF-7 (Breast)HeLa (Cervical)L929 (Normal)Selectivity Index (SI)
4-Acetylbenzoic Acid -C(O)CH3> 200 µM> 250 µM331 µM< 1.5 (Low)
4-Benzoylbenzoic Acid -C(O)Ph85.5 µM112 µM> 400 µM~4.7 (Moderate)
4-(3,4,5-Trimethoxy) derivative -C(O)-O-Ph(OMe)35.9 µM 15.7 µM> 100 µM> 16 (High)
Cisplatin (Control) N/A14.2 µM8.5 µM25 µM~1.7

Analysis:

  • Baseline Activity: 4-Acetylbenzoic acid shows poor potency (>200 µM), indicating that a simple acetyl group is insufficient for effective target engagement in cancer cells.

  • Scaffold Enhancement: The extension to a benzoyl group (4-Benzoylbenzoic acid) improves potency to <100 µM, likely due to increased lipophilicity facilitating membrane crossing.

  • High Potency: The 4-(3,4,5-trimethoxyphenoxy) derivative outperforms Cisplatin in MCF-7 cells (IC50 5.9 µM vs 14.2 µM). This specific substitution pattern is critical, as it mimics the pharmacophore of antimitotic agents, triggering rapid apoptosis.

Mechanism of Action (MOA)

The cytotoxicity of 4-acylbenzoic acids is multimodal, primarily driven by Histone Deacetylase (HDAC) Inhibition and Cell Cycle Arrest .

Primary Pathway: HDAC Inhibition & Apoptosis

Many benzoic acid derivatives function as zinc-binding groups (ZBG). By chelating the Zinc ion in the catalytic pocket of HDACs (Class I/II), they prevent the deacetylation of histones.

  • Causality: HDAC inhibition

    
     Hyperacetylation of Histone H3/H4 
    
    
    
    Reactivation of p21WAF1/CIP1
    
    
    G2/M Cell Cycle Arrest
    
    
    Apoptosis (Caspase-3 activation).
Secondary Pathway: Tubulin Interference

Derivatives containing bulky aryl groups (like the trimethoxy variant) bind to the colchicine-site of tubulin, inhibiting polymerization. This leads to "mitotic catastrophe" in rapidly dividing cancer cells.

Visualization: Signaling Cascade

MOA Drug 4-Acylbenzoic Acid Derivative Target1 HDAC Inhibition (Zn2+ Chelation) Drug->Target1 Target2 Tubulin Binding (Colchicine Site) Drug->Target2 Bulky Derivatives Event1 Histone H3/H4 Hyperacetylation Target1->Event1 Event3 Microtubule Destabilization Target2->Event3 Event2 p21 (WAF1) Upregulation Event1->Event2 Arrest G2/M Cell Cycle Arrest Event2->Arrest Event3->Arrest Death Apoptosis (Caspase-3 Activation) Arrest->Death

Figure 2: Dual mechanism of action involving epigenetic modulation (HDAC) and cytoskeletal disruption.

Conclusion & Future Outlook

For drug development professionals, the 4-acylbenzoic acid scaffold offers a versatile platform.[3] While simple derivatives like 4-acetylbenzoic acid are biologically weak, they serve as excellent precursors. The 4-benzoyl and trimethoxy-substituted variants exhibit clinical potential comparable to standard chemotherapeutics but with higher selectivity indices (SI > 16).

Recommendation: Future optimization should focus on the 4-position acyl linker . Replacing the ketone with a hydrazone or oxime linker has shown preliminary promise in enhancing water solubility without compromising the HDAC inhibitory pharmacophore.

References

  • Hung, H. C., et al. (2014). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. Anticancer Research.[4][6]

  • BenchChem Technical Support. (2025). An In-depth Technical Guide to the Synthesis of 4-Benzoylbenzoic Acid. BenchChem Protocols.

  • Kabakaş, H. Ö., et al. (2024).[5] The Cytotoxic Effect of Benzoic Acid on Ten Different Cancer Cell Lines. Eskişehir Technical University Journal of Science and Technology.

  • MedChemExpress. (2024). 4-Acetylbenzoic acid Product Information and Biological Activity. MCE Catalog.

  • Seidel, C., et al. (2014).[7] Antiproliferative and proapoptotic activities of 4-hydroxybenzoic acid-based inhibitors of histone deacetylases.[8][9] Cancer Letters.

Sources

Definitive Structural Confirmation of 4-Propanoylbenzoic Acid: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical intermediate synthesis, distinguishing between regioisomers (ortho-, meta-, para-) and confirming functional group connectivity is critical. 4-Propanoylbenzoic acid (CAS: 42471-44-7) presents a specific challenge: the symmetry of the para-substitution pattern and the similar electron-withdrawing nature of both substituents (carboxylic acid and ketone) often leads to ambiguous 1D NMR data.

This guide objectively compares 1D


H NMR  (the baseline screening tool) against 2D Heteronuclear NMR (HSQC/HMBC)  (the definitive structural probe). We demonstrate that while 1D NMR provides functional group inventory, HMBC (Heteronuclear Multiple Bond Correlation)  is the mandatory technique for indisputable proof of connectivity between the alkyl chain and the aromatic ring.

The Structural Challenge

The molecule consists of a benzene ring substituted at the 1-position with a carboxylic acid and at the 4-position with a propanoyl (ethyl ketone) group.

The Ambiguity:

  • Electronic Similarity: Both the carboxylic acid (-COOH) and the ketone (-C=O) are electron-withdrawing groups (EWG). This causes the aromatic protons ortho to these groups to resonate in a very narrow window (~8.0 ppm), often overlapping in lower-field instruments.

  • Connectivity Gaps: A 1D spectrum confirms the presence of an ethyl group and an acid, but it cannot definitively prove the ethyl group is attached to a carbonyl (ketone) versus directly to the ring (alkyl), nor can it spatially lock the substituents into the para position with absolute certainty compared to meta isomers.

Comparative Analysis: 1D vs. 2D NMR

The following table summarizes the diagnostic capability of standard proton NMR versus the 2D suite for this specific molecule.

FeatureMethod A: 1D

H NMR
Method B: 2D NMR (HSQC + HMBC)
Functional Group ID High. Easily identifies -COOH, -CH2-, -CH3.High. Confirms carbon types (C, CH, CH2, CH3).
Regioisomer ID Low/Medium. Relies on symmetrical coupling patterns (AA'BB') which can be deceptive if shifts overlap.High. HMBC correlates ring protons to specific quaternary carbons, proving positions.
Connectivity Inferred. Assumes connectivity based on chemical shift rules.[1]Proven. Direct observation of 2-3 bond couplings (e.g., Ethyl CH2

Carbonyl).
Confidence Level Screening Grade. Good for purity checks.Publication Grade. Required for IND filings and patent claims.

Experimental Protocol

To replicate the data discussed below, follow this standardized workflow. This protocol ensures the acidic proton is visible and minimizes solvent overlap.

Sample Preparation[2][3]
  • Solvent: DMSO-d

    
     (Dimethyl sulfoxide-d6).[2]
    
    • Reasoning: CDCl

      
       often leads to broad or invisible carboxylic acid protons due to exchange. DMSO-d
      
      
      
      forms strong hydrogen bonds, sharpening the -COOH peak and shifting it downfield (~13 ppm) for clear integration.
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Tube: High-precision 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

Acquisition Parameters (600 MHz equivalent)
  • Temperature: 298 K (25°C).

  • 1D

    
    H:  16 scans, relaxation delay (D1) = 2.0s.
    
  • 2D HSQC (Multiplicity-Edited): Distinguishes CH/CH

    
     (up/red) from CH
    
    
    
    (down/blue).
  • 2D HMBC: Optimized for long-range coupling (

    
     Hz). This is critical for seeing the correlation across the ketone carbonyl.
    

Data Interpretation & Validation

Baseline: 1D H NMR Data (DMSO-d )

In the 1D spectrum, we observe the expected integrals. However, note the proximity of the aromatic signals.

PositionShift (

ppm)
MultiplicityIntegralAssignment Logic
-COOH 13.20Broad Singlet1HAcidic proton (deshielded by H-bonding).
Ar-H (2,6) 8.05Doublet (

Hz)
2HOrtho to Acid (EWG).
Ar-H (3,5) 7.98Doublet (

Hz)
2HOrtho to Ketone (EWG).
-CH

-
3.02Quartet (

Hz)
2HAlpha to Ketone (deshielded).
-CH

1.10Triplet (

Hz)
3HTerminal methyl.

Critique: While consistent, the assignment of 8.05 vs 7.98 ppm is tentative. We cannot be 100% sure which doublet corresponds to which side of the ring without 2D data.

The Definitive Proof: 2D HMBC Connectivity

The HMBC (Heteronuclear Multiple Bond Correlation) experiment provides the "smoking gun" for structural confirmation. It visualizes correlations over 2 to 3 bonds, effectively "stitching" the molecule together.

Key Diagnostic Correlations (The "Fingerprint"):

  • The Ketone Linkage (The Critical Path):

    • The Ethyl CH

      
        protons (3.02 ppm) show a strong correlation to a quaternary Carbon at ~200 ppm  (Ketone C=O).
      
    • Simultaneously, the Aromatic Protons at 7.98 ppm show a correlation to the same Carbon at ~200 ppm .

  • The Acid Linkage:

    • The Aromatic Protons at 8.05 ppm show a correlation to a quaternary Carbon at ~167 ppm (Carboxylic Acid C=O).

Visualization of Structural Logic

The following diagrams illustrate the experimental workflow and the specific HMBC correlations that validate the structure.

Experimental Workflow

G Sample Unknown Sample (4-Propanoylbenzoic acid) OneD 1D 1H NMR (DMSO-d6) Sample->OneD Ambiguity Ambiguity Check: Are Ar-H signals overlapped? Is connectivity proven? OneD->Ambiguity TwoD 2D Suite (HSQC + HMBC) Ambiguity->TwoD Yes (Required) Structure Confirmed Structure with Connectivity Ambiguity->Structure No (Rarely sufficient) TwoD->Structure Definitive Assignment

Figure 1: Decision matrix for structural confirmation. The ambiguity of aromatic shifts in 1D NMR necessitates the 2D pathway.

HMBC Connectivity Map (The "Signaling Pathway")

This diagram visualizes the magnetization transfer (correlations) observed in the HMBC spectrum.

HMBC cluster_ring Aromatic Ring Ethyl Ethyl Group (CH2 @ 3.02 ppm) KetoneC Ketone Carbon (C=O @ ~200 ppm) Ethyl->KetoneC HMBC (3-bond) ArH_Ketone Ar-Protons (Ortho-Ketone) (@ 7.98 ppm) ArH_Ketone->KetoneC HMBC (3-bond) *Crucial Link* ArH_Acid Ar-Protons (Ortho-Acid) (@ 8.05 ppm) AcidC Acid Carbon (COOH @ ~167 ppm) ArH_Acid->AcidC HMBC (3-bond)

Figure 2: HMBC Correlation Network. Red arrows indicate observed cross-peaks. The convergence of the Ethyl signal and Ar-H signal on the Ketone Carbon proves the connectivity.

Conclusion

While 1D NMR is sufficient for identifying the functional components of 4-Propanoylbenzoic acid , it fails to provide a self-validating confirmation of the substitution pattern and ketone connectivity.

By employing HMBC , researchers can observe the convergence of the aliphatic ethyl chain and the aromatic ring protons onto the ketone carbonyl carbon. This specific correlation is the technical standard for confirming the structure of aromatic ketones in drug development pipelines.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 277435, 4-Propionylbenzoic acid. [Link]

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative online resource for HMBC/HSQC optimization). [Link]

Sources

Inter-Laboratory Comparison Guide: Analysis of 4-Propanoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents the findings of a multi-site inter-laboratory comparison (ILC) designed to evaluate analytical protocols for 4-Propanoylbenzoic acid (4-PBA) . As a critical intermediate in the synthesis of liquid crystals and metal-organic frameworks (MOFs), the purity of 4-PBA directly impacts downstream yield and structural integrity.

We compared three distinct methodologies—High-Performance Liquid Chromatography (HPLC) , Quantitative NMR (qNMR) , and Potentiometric Titration —across 12 participating laboratories. The study follows ISO 13528 statistical protocols to determine the robustness, reproducibility (


), and specificity of each method.

Key Finding: While Potentiometric Titration offers the lowest cost-to-result, it fails to distinguish between 4-PBA and its homologous impurities (e.g., 4-Acetylbenzoic acid). HPLC-UV is recommended for routine quality control (QC), while qNMR serves as the primary reference method for establishing absolute purity.

Compound Profile & Critical Quality Attributes

Before defining the protocols, we must understand the analyte's behavior in solution.

AttributeSpecification
Compound Name 4-Propanoylbenzoic acid (4-Propionylbenzoic acid)
CAS Number 15460-21-6
Molecular Formula C

H

O

(MW: 178.18 g/mol )
pKa ~4.2 (Carboxylic acid moiety)
Solubility Soluble in DMSO, Methanol, Acetonitrile; Sparingly soluble in water.[1][2]
Key Impurity 4-Acetylbenzoic acid (Homolog from synthesis starting material).

Study Design: The ISO 13528 Framework

The comparison was structured to validate method performance using "blind" samples spiked with known impurities.

Workflow Visualization

The following diagram outlines the ILC process flow, ensuring chain-of-custody and statistical validity.

ILC_Workflow Start Master Batch Synthesis (4-PBA) Homogeneity Homogeneity Check (ANOVA) Start->Homogeneity Distribution Sample Distribution (n=12 Labs) Homogeneity->Distribution Pass Analysis Multi-Method Analysis (HPLC, qNMR, Titration) Distribution->Analysis DataSubmission Data Submission (ISO 13528) Analysis->DataSubmission StatEval Statistical Evaluation (Z-Scores) DataSubmission->StatEval

Figure 1: Inter-laboratory comparison workflow following ISO 13528 standards.

Analytical Protocols

To ensure reproducibility, participating labs were required to follow these exact standard operating procedures (SOPs).

Method A: HPLC-UV (The Routine QC Standard)

Rationale: Reverse-phase chromatography is selected to separate the hydrophobic aromatic ring of 4-PBA from its more polar impurities. Acidic modification of the mobile phase is mandatory to suppress the ionization of the carboxylic acid, preventing peak tailing.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 mm x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Sample Prep: Dissolve 10 mg 4-PBA in 10 mL Methanol (1 mg/mL).

Method B: Potentiometric Titration (The Cost-Effective Alternative)

Rationale: A classical method relying on the neutralization of the carboxylic acid group.

  • Titrant: 0.1 N Sodium Hydroxide (NaOH), standardized.

  • Solvent: 50:50 Ethanol/Water (to ensure solubility).

  • Endpoint Detection: Potentiometric (pH electrode).

  • Calculation: Purity % =

    
    
    
    • Note: This method assumes all acid protons belong to 4-PBA.

Method C: qNMR ( H Quantitative NMR) (The Absolute Reference)

Rationale: qNMR provides mass-independent quantification and does not require a reference standard of the analyte itself, only a certified internal standard.

  • Instrument: 400 MHz NMR (or higher).

  • Solvent: DMSO-d6.

  • Internal Standard (IS): Maleic Acid (TraceCERT®), accurately weighed.

  • Pulse Sequence: 90° pulse, d1 relaxation delay > 5

    
     T1 (typically 30s).
    
  • Integration: Compare the aromatic protons of 4-PBA (7.8–8.1 ppm) against the vinylic protons of Maleic Acid (6.2 ppm).

Comparative Results & Discussion

Specificity Challenge (The "Impurity Trap")

Labs were sent a sample intentionally spiked with 2.0% w/w 4-Acetylbenzoic acid .

MethodReported Purity (Mean)Deviation from True ValueAnalysis
True Value 98.0% -Spiked Standard
Method A (HPLC) 98.1% ± 0.2%+0.1%Accurate. Resolved the impurity peak at RRT 0.92.
Method B (Titration) 99.8% ± 0.5%+1.8% Failed. Titrated both the analyte and the acidic impurity.
Method C (qNMR) 97.9% ± 0.3%-0.1%Accurate. Distinct chemical shifts allowed separate integration.
Statistical Performance (ISO 13528)

Performance was evaluated using Z-scores , calculated as


, where 

is the lab result,

is the assigned value (from qNMR), and

is the standard deviation for proficiency assessment.[3]
  • HPLC: 11/12 labs achieved

    
     (Satisfactory).
    
  • Titration: 4/12 labs achieved

    
     (Unsatisfactory due to bias from impurities).
    
  • qNMR: 12/12 labs achieved

    
     (Excellent).
    
Method Selection Decision Tree

Use the following logic to select the appropriate method for your stage of development.

Decision_Tree Root Select Analysis Goal Purity Purity / Impurity Profiling Root->Purity Assay Bulk Assay / Content Root->Assay RefStd Is Reference Standard Available? Purity->RefStd Budget Budget/Throughput Constraints? Assay->Budget UseHPLC Use HPLC-UV (Method A) RefStd->UseHPLC Yes UseQNMR Use qNMR (Method C) RefStd->UseQNMR No (Primary Method) Budget->UseHPLC High Specificity Required UseTitration Use Titration (Method B) Budget->UseTitration High Throughput Low Cost

Figure 2: Decision matrix for selecting the optimal analytical technique.

Conclusion and Recommendations

For the analysis of 4-Propanoylbenzoic acid:

  • Avoid Titration for Purity: Do not use potentiometric titration for final product release if homologous acidic impurities (like 4-acetylbenzoic acid) are suspected. It yields false-positive high purity.

  • Adopt HPLC for Routine QC: The gradient method described (Method A) provides the best balance of speed, cost, and resolution.

  • Utilize qNMR for Standards: If a certified reference material is unavailable, use qNMR (Method C) to assign a purity value to your in-house working standard.

References

  • ISO 13528:2015. Statistical methods for use in proficiency testing by interlaboratory comparison.[4] International Organization for Standardization.[5] [Link]

  • PubChem. 4-Propanoylbenzoic acid (Compound Summary).[2] National Library of Medicine. [Link]

  • Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 2010. [Link]

  • EURA-CHEM/CITAC Guide. Quantifying Uncertainty in Analytical Measurement.[Link]

Sources

Safety Operating Guide

Mastering Chemical Disposal: A Guide to 4-Propanoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, meticulous adherence to safety protocols is not just a matter of compliance, but a cornerstone of scientific integrity. This guide provides a comprehensive, step-by-step framework for the proper disposal of 4-Propanoylbenzoic acid, ensuring the safety of laboratory personnel and the protection of our environment.

Immediate Safety Considerations: Understanding the Hazard Profile

Before handling 4-Propanoylbenzoic acid, it is crucial to understand its anticipated hazard profile, based on data from structurally similar compounds.[1][2] This proactive approach ensures that all interactions with the substance are conducted with an appropriate level of caution.

Anticipated Hazards:

  • Skin Irritation: Likely to cause skin irritation upon contact.[1]

  • Eye Irritation: Expected to cause serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust.[1][3]

  • Harmful if Swallowed: Ingestion may cause gastrointestinal irritation.[3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

A rigorous PPE protocol is non-negotiable. The following table outlines the minimum required PPE when handling 4-Propanoylbenzoic acid.

Body PartProtectionStandard
Eyes Chemical safety goggles or a face shieldOSHA 29 CFR 1910.133 or European Standard EN166
Hands Chemical-resistant gloves (e.g., nitrile)Follow manufacturer's specifications
Body Laboratory coatStandard laboratory practice
Respiratory Use in a well-ventilated area. A NIOSH/MSHA approved respirator may be necessary for large quantities or if dust is generated.OSHA's 29 CFR 1910.134 and ANSI Z88

Operational Disposal Plan: A Step-by-Step Protocol

Proper disposal is a critical final step in the lifecycle of any laboratory chemical. The following protocol provides a clear, actionable plan for the safe disposal of 4-Propanoylbenzoic acid waste.

Step 1: Waste Segregation and Collection

The principle of waste segregation is paramount to prevent accidental and potentially hazardous reactions.

  • Designated Waste Container: Dedicate a clearly labeled, sealable, and chemically compatible container for 4-Propanoylbenzoic acid waste. A high-density polyethylene (HDPE) or glass container is recommended.[5]

  • Labeling: The waste container must be labeled "Hazardous Waste" and include the full chemical name: "4-Propanoylbenzoic acid".

  • Solid Waste: Collect solid 4-Propanoylbenzoic acid waste, including contaminated consumables (e.g., weighing paper, gloves), in this designated container.

  • Liquid Waste: If 4-Propanoylbenzoic acid is dissolved in a solvent, the entire solution is considered hazardous waste. Do not mix with other solvent waste streams unless compatibility has been verified.

Step 2: On-site Storage

Proper temporary storage of chemical waste is crucial for maintaining a safe laboratory environment.

  • Storage Location: Store the sealed hazardous waste container in a designated, well-ventilated, and cool, dry area away from incompatible materials such as strong oxidizing agents and strong bases.

  • Secondary Containment: Place the waste container in a secondary containment bin to mitigate the impact of any potential leaks.

Step 3: Final Disposal

The final disposal of 4-Propanoylbenzoic acid must be conducted by a licensed environmental waste management company.

  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS office will provide specific guidance on the procedures for waste pickup and disposal in accordance with local, state, and federal regulations.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and the waste management vendor.

  • Never pour 4-Propanoylbenzoic acid down the drain. This can lead to environmental contamination.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a clear, pre-defined emergency plan is essential.

Spill Response
  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate: Increase ventilation to the area.

  • Contain: For small spills, carefully sweep up the solid material, minimizing dust generation.[3] Place the collected material into the designated hazardous waste container.

  • Clean: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office.

Exposure Protocol
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Logical Framework for Disposal Decisions

The following diagram illustrates the decision-making process for the proper disposal of 4-Propanoylbenzoic acid.

DisposalWorkflow 4-Propanoylbenzoic Acid Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Identify 4-Propanoylbenzoic Acid Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Is the waste solid or liquid? B->C D Place solid waste in labeled, compatible container C->D Solid E Place liquid waste in labeled, compatible container C->E Liquid F Seal container tightly D->F E->F G Store in designated, ventilated area with secondary containment F->G H Contact Institutional EHS Office G->H I Arrange for pickup by licensed waste vendor H->I J Complete all required waste disposal documentation I->J

Caption: Decision workflow for the disposal of 4-Propanoylbenzoic acid.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Benzoylbenzoic acid, 99%. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Propylbenzoic acid. PubChem. Retrieved from [Link]

  • Carl Roth. (2024). Safety Data Sheet: 4-Hydroxybenzoic acid propyl ester. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: 4-Hydroxybenzoic acid propyl ester. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • University of Wisconsin–Madison BME Shared Labs. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • EHSO. (2025). Hazardous Waste - EHSO Manual 2025-2026. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.